molecular formula C14H11N3O2 B1429877 methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate CAS No. 864274-78-2

methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Katalognummer: B1429877
CAS-Nummer: 864274-78-2
Molekulargewicht: 253.26 g/mol
InChI-Schlüssel: LENYMECSNSGNAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate (CAS 864274-78-2) is a versatile benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole core substituted with a pyridine ring at the 2-position and a methyl ester group at the 5-position, creating a multifunctional scaffold for pharmaceutical research and synthetic chemistry . The benzimidazole nucleus is a recognized "privileged structure" in drug design due to its similarity to naturally occurring purines, which allows its derivatives to interact readily with biological polymers . This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic applications. Research indicates that benzimidazole derivatives, including structures similar to this compound, exhibit a broad spectrum of pharmacological activities. These include serving as topoisomerase inhibitors, DNA intercalating agents, and protein kinase inhibitors, which are relevant mechanisms in anticancer drug development . Specific studies on analogous benzimidazole derivatives have demonstrated promising cytotoxicity against various cancer cell lines, such as liver (HePG2), breast (MCF7), and colon (HCT116) cancers, with IC50 values below 10 µM . Beyond oncology, the scaffold has also been explored for its antimicrobial properties, showing activity against bacterial strains like Staphylococcus aureus and Escherichia coli . The synthetic route for this compound typically involves the acid-catalyzed condensation of 2-aminopyridine with methyl 2-formylbenzoate, proceeding through a Schiff base intermediate that cyclizes to form the benzimidazole core . This product is provided as a high-purity compound for research applications and is intended for laboratory use only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Eigenschaften

IUPAC Name

methyl 2-pyridin-2-yl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)9-5-6-10-12(8-9)17-13(16-10)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENYMECSNSGNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and a thorough understanding of the physicochemical characteristics of its derivatives is paramount for the rational design and development of new therapeutic entities.[1] This document details the structural features, solubility, melting point, acidity and basicity (pKa), and lipophilicity (LogP) of the title compound. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties and provides an analysis of its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the architecture of many biologically active molecules.[1] Its structural resemblance to purine nucleotides allows for interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific derivative, methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, incorporates several key structural motifs: the benzimidazole core, a coordinating pyridinyl group, and a methyl ester functionality. These features are anticipated to modulate its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. A detailed characterization of these properties is therefore a critical first step in its evaluation as a potential drug candidate.

Molecular Structure and Key Physicochemical Properties

The molecular structure of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate dictates its fundamental chemical and physical behaviors.

G A 1. Prepare saturated solution: Add excess solid to solvent. B 2. Equilibrate: Shake at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Separate phases: Centrifuge or filter to remove undissolved solid. B->C D 4. Quantify solute: Analyze the concentration of the supernatant using a calibrated analytical method (e.g., HPLC-UV). C->D E 5. Report solubility: Express as mg/mL or mol/L. D->E

Caption: Workflow for equilibrium solubility determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 1-2°C. Impurities tend to lower and broaden the melting range. Benzimidazole derivatives are generally crystalline solids with relatively high melting points due to their planar structure, which allows for efficient crystal packing, and intermolecular hydrogen bonding.

The melting point is determined using a capillary melting point apparatus. [2][3][4][5]

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm. [2][3]2. Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can determine an approximate melting range, followed by a slower, more precise measurement with a fresh sample, heating at a rate of 1-2°C per minute near the expected melting point. [3]4. Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. [4]

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate has two primary ionizable centers: the basic nitrogen of the pyridine ring and the acidic N-H of the benzimidazole ring.

  • Basic pKa: The lone pair of electrons on the pyridine nitrogen can accept a proton. The pKa of pyridine itself is approximately 5.2. The electron-withdrawing effect of the benzimidazole ring is expected to slightly decrease the basicity of the pyridine nitrogen in the title compound, leading to a predicted pKa in the range of 4-5.

  • Acidic pKa: The N-H proton of the benzimidazole ring is weakly acidic. The pKa of the benzimidazole N-H is typically in the range of 12-13. The substituents on the benzimidazole ring in the title compound are not expected to significantly alter this value.

Potentiometric titration is a reliable method for determining pKa values. [6][7][8][9]

G A 1. Prepare analyte solution: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system). B 2. Calibrate pH meter: Use standard buffers (pH 4, 7, 10). A->B C 3. Titrate: Incrementally add a standardized acid or base titrant. B->C D 4. Record data: Measure and record the pH after each addition of titrant. C->D E 5. Plot titration curve: pH versus volume of titrant added. D->E F 6. Determine pKa: Identify the pH at the half-equivalence point. E->F

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A LogP value in the range of 1-3 is often considered optimal for oral bioavailability. Based on the structure of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, with its combination of aromatic rings and polar functional groups, a LogP value in the range of 2-3 can be predicted. This suggests a good balance between aqueous solubility and lipid membrane permeability.

The shake-flask method is the gold standard for experimental LogP determination. [10][11][][13][14]

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the sample solution is mixed with a known volume of the other phase in a flask.

  • Equilibration: The flask is shaken until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole and pyridine rings. The chemical shifts of these protons will be influenced by the electronic nature and position of the substituents. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The N-H proton of the benzimidazole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the two heterocyclic rings and the carbonyl carbon of the ester group (typically around 165-175 ppm).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [15][16][17][18][19]2. Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is expected to exhibit characteristic absorption bands.

Table 2: Expected Characteristic FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (benzimidazole)3200-3500 (broad)
C-H (aromatic)3000-3100
C=O (ester)1700-1725 (strong)
C=N and C=C (aromatic rings)1450-1650
C-O (ester)1100-1300

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) is commonly used. [20][21][22][23][24]

  • KBr Pellet Method: A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a transparent pellet. [20][22]* ATR Method: The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. [20][24]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The extended π-system of the 2-(2-pyridinyl)-1H-benzimidazole core is expected to give rise to strong UV absorption bands. Benzimidazole derivatives typically show absorption maxima in the range of 270-350 nm. [25]The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). [26][27]2. Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide has leveraged data from closely related analogs and established scientific principles to present a robust profile. The provided experimental protocols offer a clear and actionable framework for researchers to determine these properties with high fidelity. A thorough understanding and experimental validation of these physicochemical parameters are essential for advancing the development of this and other promising benzimidazole derivatives as potential therapeutic agents.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. 2024. Available from: [Link]

  • Encyclopedia MDPI. Methods for Determination of Lipophilicity. 2022. Available from: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. Available from: [Link]

  • Unknown. Melting point determination. Available from: [Link]

  • Takács-Novák K, Avdeef A. Interlaboratory study of log P determination by shake-flask and potentiometric methods. J Pharm Biomed Anal. 1996;14(11):1405-13.
  • ResearchGate. LogP / LogD shake-flask method v1. 2018. Available from: [Link]

  • Unknown. NMR Sample Preparation. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. 2025. Available from: [Link]

  • Wired Chemist. Determination of Melting Point. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link]

  • University of Barcelona. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Available from: [Link]

  • Organomation. NMR Sample Preparation: Complete Guide. 2025. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • Unknown. NMR sample preparation guidelines. Available from: [Link]

  • De Bleye C, et al. Development of Methods for the Determination of pKa Values. Pharmaceutica Analytica Acta. 2012;3(8):1000182.
  • Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

  • Scribd. Melting Point Apparatus Experimental Manual. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link]

  • Hendry W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. J Pharm Sci Emerg Drugs. 2017;5(3):1000138.
  • IntechOpen. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazole Molecules. 2022. Available from: [Link]

  • Lambda. Melting Point Determination. Available from: [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. 2023. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Computational approaches to the prediction of the 1-octanol/water partition coefficient of benzimidazole derivatives drugs. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. 2020. Available from: [Link]

  • Encyclopedia MDPI. 2-Substituted Benzimidazoles as Photo-Protective Agents. 2023. Available from: [Link]

  • Mettler Toledo. UV/Vis Spectrophotometry. Available from: [Link]

  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. 2023. Available from: [Link]

  • PMC. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. 2015. Available from: [Link]

  • AKJournals. RPTLC study of QSRR and QSAR for some benzimidazole derivatives. Available from: [Link]

  • ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. 2004. Available from: [Link]

  • Scribd. UV-Vis Spectroscopy of Organic Compounds. Available from: [Link]

  • Arabian Journal of Chemistry. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. 2026. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY Paper: 12, Organic Spectroscopy Module. Available from: [Link]

  • ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Available from: https://www.researchgate.net/figure/Solubility-of-benzimidazole-in-chlorobutane-dichloromethane-toluene-or-b_fig2_231168925
  • Semantic Scholar. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. 2004. Available from: [Link]

  • ResearchGate. UV/Vis Spectrophotometry - Fundamentals and Applications. 2025. Available from: [Link]

  • Chemaxon Docs. LogP and logD calculations. Available from: [Link]

  • ResearchGate. (A) UV-vis absorption spectra of (1a+2a), UV-vis absorption spectra (1a+esoin y). Available from: [Link]

  • ResearchGate. Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. 2025. Available from: [Link]

  • SRR Publications. A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. 2023. Available from: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a heterocyclic compound of significant interest in pharmaceutical research. In the absence of direct, published stability data for this specific methyl ester, this guide synthesizes information from established principles of thermodynamic stability, extensive data on the degradation pathways of analogous benzimidazole derivatives, and standard industry practices for stability assessment. We will explore the theoretical underpinnings of thermodynamic stability, provide detailed experimental protocols for its evaluation, and discuss the likely degradation pathways for this molecule. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of benzimidazole-based therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The fusion of a benzene ring with an imidazole ring imparts a rigid, planar structure that can effectively interact with various biological targets.[2] Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate belongs to this important class of compounds. Its structure, featuring a pyridine ring at the 2-position and a methyl carboxylate group at the 5-position, suggests its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[3]

The thermodynamic stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and ultimately, its safety and efficacy.[4] Understanding the intrinsic stability of a molecule and its susceptibility to degradation under various environmental conditions is a cornerstone of drug development. This guide will provide a robust framework for assessing the thermodynamic stability of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate.

Theoretical Framework of Thermodynamic Stability

Thermodynamic stability refers to the relative energy state of a molecule. A compound is considered thermodynamically stable if it exists in a low-energy state and does not spontaneously transform into a lower-energy state under a given set of conditions.[5] The Gibbs free energy (G) is the primary thermodynamic potential used to assess stability. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process, meaning the products of a reaction (or degradation) are more stable than the reactants.

For a pharmaceutical compound, instability can manifest as chemical degradation, leading to a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough understanding of the factors that can influence the thermodynamic stability of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is paramount.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of a drug candidate. This typically involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis: Probing Intrinsic Thermal Stability

Thermal analysis techniques are essential for characterizing the solid-state properties of a compound and its behavior as a function of temperature.[6]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is invaluable for determining the melting point, which is a key indicator of purity and crystalline form, and for detecting any polymorphic transitions.[8] For methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a sharp endothermic peak on the DSC thermogram would indicate its melting point. A broad peak or multiple peaks could suggest the presence of impurities or different polymorphic forms.[8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min) from ambient temperature to a temperature above the expected melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[6] This technique is used to determine the thermal stability and decomposition profile of a compound.[1] A TGA curve for a stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen or air atmosphere from ambient temperature to a high temperature (e.g., 600 °C).

  • Data Analysis: Analyze the TGA curve to identify the temperature at which significant mass loss begins, indicating the onset of thermal decomposition.

The following diagram illustrates the workflow for thermal analysis:

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Output cluster_3 Interpretation Sample Methyl 2-(2-pyridinyl)-1H- benzimidazole-5-carboxylate DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA MeltingPoint Melting Point & Polymorphism DSC->MeltingPoint Decomposition Decomposition Temperature TGA->Decomposition Stability Intrinsic Thermal Stability Profile MeltingPoint->Stability Decomposition->Stability

Caption: Workflow for Thermal Stability Assessment.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation.[4][9] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10] The goal is to achieve a target degradation of 5-20%.[4]

Hydrolysis is a common degradation pathway for compounds containing ester functional groups. Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is susceptible to hydrolysis of the methyl ester to the corresponding carboxylic acid under both acidic and basic conditions.[11]

Experimental Protocol: Hydrolytic Degradation

  • Acidic Conditions: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60-80 °C).

  • Basic Conditions: Dissolve the compound in a solution of 0.1 M sodium hydroxide and heat at a controlled temperature (e.g., 60-80 °C).

  • Neutral Conditions: Reflux the compound in water at a controlled temperature.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

The benzimidazole ring can be susceptible to oxidation.[12] The use of an oxidizing agent like hydrogen peroxide can simulate oxidative stress.

Experimental Protocol: Oxidative Degradation

  • Reaction Setup: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

  • Sample Analysis: Monitor the reaction over time by HPLC to assess the extent of degradation and identify any oxidation products.

Exposure to light, particularly UV radiation, can induce degradation in photosensitive molecules. Benzimidazole derivatives have been shown to be susceptible to photodegradation.[3]

Experimental Protocol: Photolytic Degradation

  • Sample Exposure: Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Control Sample: Protect a parallel sample from light to serve as a dark control.

  • Sample Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.

The following diagram illustrates the forced degradation workflow:

Forced_Degradation_Workflow cluster_0 Drug Substance cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Drug Methyl 2-(2-pyridinyl)-1H- benzimidazole-5-carboxylate Acid Acidic Hydrolysis (e.g., 0.1M HCl, heat) Drug->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, heat) Drug->Base Oxidation Oxidation (e.g., H2O2) Drug->Oxidation Photolysis Photolysis (UV/Vis light) Drug->Photolysis HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Photolysis->HPLC Pathways Identification of Degradation Pathways HPLC->Pathways Products Characterization of Degradation Products HPLC->Products

Sources

Electronic Architecture and Coordination Dynamics of Methyl 2-(2-Pyridinyl)-1H-Benzimidazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Scaffold

The rational design of transition metal complexes for applications in photoredox catalysis, organic light-emitting diodes (OLEDs), and metallodrugs relies heavily on the precise tuning of ligand electronic properties. The 2-(2-pyridyl)benzimidazole (pbiH) scaffold is a privileged, versatile bidentate N,N′ -donor ligand[1]. It features a unique push-pull dynamic: a basic pyridine nitrogen capable of strong σ -donation, and a benzimidazole moiety bearing an acidic N–H proton that facilitates excited-state proton transfer (ESPT) and hydrogen bonding[2].

By introducing a methyl carboxylate group (-COOMe) at the 5-position of the benzimidazole ring, we synthesize methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate . This specific substitution fundamentally alters the electronic landscape of the ligand. The electron-withdrawing nature of the ester group exerts both inductive (-I) and mesomeric (-M) effects, which systematically lower the energies of the frontier molecular orbitals (HOMO and LUMO)[3]. This whitepaper dissects the causality behind these electronic shifts, their impact on metal coordination, and provides field-proven, self-validating protocols for their characterization.

Electronic Properties and Orbital Modulation

The Inductive and Mesomeric Effects

In the unsubstituted pbiH ligand, the Highest Occupied Molecular Orbital (HOMO) is typically distributed across the electron-rich benzimidazole core, while the Lowest Unoccupied Molecular Orbital (LUMO) spans the conjugated π -system of both the pyridine and benzimidazole rings[3].

The addition of the 5-COOMe group introduces a strong electron-withdrawing vector.

  • LUMO Stabilization: The mesomeric (-M) effect of the carbonyl group allows for extended π -conjugation, drawing electron density away from the coordination site. This significantly lowers the energy of the LUMO, making the ligand a superior π -acceptor.

  • HOMO Stabilization: The inductive (-I) effect pulls electron density from the benzimidazole core, lowering the HOMO energy, albeit to a lesser extent than the LUMO.

  • Net Result: The HOMO-LUMO gap ( ΔE ) is narrowed. When coordinated to a d6 metal center (e.g., Ru(II) or Ir(III)), the stabilized LUMO lowers the energy of the Metal-to-Ligand Charge Transfer (MLCT) state, resulting in a predictable red-shift in both absorption and emission spectra[4].

Proton-Coupled Electron Transfer (PCET)

The electron-withdrawing 5-ester group also increases the acidity of the benzimidazole N–H proton. Upon deprotonation, the ligand transitions from neutral (pbiH-5-COOMe) to anionic (pbi-5-COOMe) . The anionic form is a vastly stronger σ -donor, which destabilizes the metal-centered HOMO, thereby drastically shifting the redox potentials of the resulting metal complex. This pH-dependent electronic switching is highly sought after in the development of sensors and pH-responsive catalysts[2].

G cluster_0 Unsubstituted pbiH cluster_1 5-COOMe Substituted LUMO_unsub LUMO (Higher Energy) LUMO_sub LUMO (Stabilized) LUMO_unsub->LUMO_sub -M, -I Effect HOMO_unsub HOMO (Higher Energy) HOMO_unsub->LUMO_unsub Larger ΔE HOMO_sub HOMO (Stabilized) HOMO_unsub->HOMO_sub -I Effect HOMO_sub->LUMO_sub Smaller ΔE

Energy level diagram illustrating the stabilization of HOMO and LUMO by the 5-COOMe group.

Quantitative Data Summary

To understand the practical implications of these electronic modifications, we must compare the physical properties of the substituted ligand against the parent pbiH scaffold.

Property2-(2-Pyridyl)benzimidazole (pbiH)Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylateMechanistic Causality
Coordination Mode Bidentate ( N,N′ )Bidentate ( N,N′ )Pyridine N and Imine N act as primary σ -donors to transition metals.
LUMO Energy Higher (Less stable)Lower (More stable)-M and -I effects of the 5-ester group stabilize the ligand-centered π∗ orbital.
HOMO Energy HigherLower-I effect pulls electron density from the benzimidazole core, stabilizing the orbital.
N-H Acidity (pKa) Less AcidicMore AcidicThe EWG stabilizes the conjugate base (anion) upon deprotonation via resonance.
MLCT λmax​ (Ru II ) Blue-shiftedRed-shiftedA stabilized LUMO reduces the HOMO-LUMO gap, requiring lower energy (longer λ ) for excitation.
Metal Oxidation Potential Lower (Easier to oxidize)Higher (Harder to oxidize)Reduced σ -donation from the EWG-substituted ligand leaves the metal center more electron-deficient.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize the electronic properties of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate and its subsequent metal complexes, researchers must employ self-validating experimental designs. Below are the definitive protocols for synthesis and electrochemical profiling.

Ligand Synthesis Protocol (Condensation Method)

Causality: The synthesis relies on the condensation of 2-pyridinecarboxaldehyde with methyl 3,4-diaminobenzoate. Oxidative cyclization is required to form the benzimidazole core. We utilize sodium metabisulfite ( Na2​S2​O5​ ) as an oxidant to ensure complete conversion without over-oxidizing the sensitive ester group.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of methyl 3,4-diaminobenzoate and 1.0 equivalent of 2-pyridinecarboxaldehyde in 30 mL of N,N-dimethylformamide (DMF).

  • Oxidative Cyclization: Add 1.2 equivalents of Na2​S2​O5​ . Stir the mixture at 90°C for 12 hours under an argon atmosphere.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 95:5). The disappearance of the diamine starting material validates the completion of the cyclization.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. A precipitate will form.

  • Isolation: Filter the solid, wash sequentially with water and cold diethyl ether, and dry under vacuum.

  • Structural Validation: Confirm the structure via 1H NMR (DMSO- d6​ ). The presence of a singlet at ~3.8 ppm confirms the integrity of the methyl ester (-COOMe), while a broad singlet at ~13.5 ppm confirms the benzimidazole N-H proton.

Electrochemical Profiling (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) is the gold standard for determining experimental HOMO/LUMO levels. To ensure the protocol is self-validating, an internal standard (Ferrocene) must be added at the end of the experiment. This accounts for reference electrode drift and solvent-specific junction potentials.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile. Why TBAPF6​ ? It provides a wide electrochemical window and minimizes ion-pairing effects.

  • Cell Setup: Use a three-electrode system: a glassy carbon working electrode (polished with 0.05 μ m alumina slurry), a platinum wire counter electrode, and an Ag/Ag+ pseudo-reference electrode.

  • Analyte Addition: Dissolve the metal complex (e.g., [Ru(bpy)2​(pbi−5−COOMe)]PF6​ ) in the electrolyte solution to a concentration of 1.0 mM.

  • Degassing: Purge the solution with dry Argon for 10 minutes to remove dissolved oxygen, which would otherwise produce a massive reduction wave and obscure the ligand-centered LUMO reduction.

  • Measurement: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 100 mV/s. Record the anodic ( Epa​ ) and cathodic ( Epc​ ) peak potentials.

  • Self-Validation (Internal Standard): Add 1.0 mM of Ferrocene ( Fc ) to the cell and run a final sweep. The Fc/Fc+ redox couple should appear as a highly reversible wave.

  • Data Calculation: Reference all potentials to the Fc/Fc+ couple ( E1/2​=0.0 V). Calculate the HOMO and LUMO energies using the empirical equations:

    • EHOMO​=−[Eoxonset​(vs.Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​(vs.Fc/Fc+)+4.8] eV

Workflow N1 1. Ligand Synthesis (Oxidative Condensation) N2 2. Metal Complexation (Ru/Ir/Pt + Ligand) N1->N2 N3 3. Purification (Chromatography) N2->N3 N4 4. Electrochemical Profiling (Cyclic Voltammetry) N3->N4 N5 5. Photophysical Analysis (UV-Vis & Emission) N3->N5 N6 6. Data Synthesis (HOMO/LUMO Mapping) N4->N6 N5->N6

Standardized workflow for the synthesis and electronic characterization of pbiH-5-COOMe complexes.

Conclusion

The installation of a methyl carboxylate group at the 5-position of the 2-(2-pyridyl)benzimidazole core provides scientists with a powerful lever to dictate the electronic behavior of the ligand. By stabilizing the LUMO through mesomeric and inductive effects, methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate serves as an exceptional π -acceptor. When applied to transition metal chemistry, this translates to red-shifted MLCT transitions, tunable emission profiles, and highly stable coordination architectures suitable for advanced optoelectronic and catalytic applications.

References

  • Theoretical study of the substituent effect on corrosion inhibition performance of benzimidazole and its derivatives Source: ResearchGate URL:[Link]

  • Structure-Activity Relationships in Cytotoxic Au-I/Au-III Complexes Derived from 2-(2'-Pyridyl)benzimidazole Source: ResearchGate URL:[Link]

  • Ultrafast solvent-to-solute proton transfer mediated by intermolecular coherent vibrations Source: NIH URL:[Link]

  • Structure-Activity Relationships in Cytotoxic Au-I/Au-III Complexes Derived from 2-(2'-Pyridyl)benzimidazole (Inorganic Chemistry) Source: ResearchGate URL:[Link]

Sources

full NMR spectral data for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the full Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using advanced NMR techniques. We will explore the predicted ¹H and ¹³C NMR spectra, the rationale behind chemical shift assignments based on substituent effects, and the application of two-dimensional (2D) NMR spectroscopy for unambiguous signal assignment. Furthermore, this guide details field-proven experimental protocols for sample preparation and data acquisition, ensuring trustworthy and reproducible results.

Introduction to the Structural Elucidation of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The precise characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for the unambiguous structural elucidation of these molecules.[1][2] This guide focuses on methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a molecule that combines the structural features of a benzimidazole, a pyridine ring, and a methyl ester substituent.

The interpretation of the NMR spectra of such a multi-ring system requires a detailed understanding of the electronic environment of each nucleus. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group of the ester, coupled with the aromaticity of the heterocyclic rings, results in a characteristic pattern of chemical shifts and spin-spin couplings.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, complete experimental spectrum for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is not readily found, we can predict the spectral data with a high degree of confidence based on the known spectra of 2-(2'-pyridyl)benzimidazole and the well-established effects of substituents on aromatic rings.[3][4][5] The following data is predicted for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives due to its excellent solubilizing properties and its ability to reveal N-H protons through hydrogen bonding.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the benzimidazole and pyridine rings, as well as the methyl ester group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
NH (benzimidazole)~13.2Broad Singlet-
H-4 (benzimidazole)~8.2DoubletJ ≈ 1.5
H-6 (benzimidazole)~7.9Doublet of DoubletsJ ≈ 8.5, 1.5
H-7 (benzimidazole)~7.7DoubletJ ≈ 8.5
H-6' (pyridine)~8.8DoubletJ ≈ 4.5
H-3' (pyridine)~8.4DoubletJ ≈ 8.0
H-4' (pyridine)~8.0Triplet of DoubletsJ ≈ 8.0, 1.8
H-5' (pyridine)~7.5TripletJ ≈ 6.5
OCH₃ (ester)~3.9Singlet-

Rationale for Assignments:

  • N-H Proton: The benzimidazole N-H proton is expected to be significantly deshielded, appearing as a broad singlet around 13.2 ppm due to its acidic nature and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[1]

  • Benzimidazole Protons: The methyl carboxylate group at the 5-position is an electron-withdrawing group, which will deshield the protons on the benzene ring. H-4, being in the ortho position to the ester, is expected to be the most deshielded of the benzimidazole aromatic protons. H-6 will be a doublet of doublets due to ortho coupling with H-7 and meta coupling with H-4. H-7 will appear as a doublet due to ortho coupling with H-6.

  • Pyridine Protons: The protons of the pyridine ring exhibit a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen atom.[6] The α-proton (H-6') is the most deshielded.[6] The remaining pyridine protons (H-3', H-4', and H-5') will show characteristic coupling patterns.

  • Methyl Ester Protons: The protons of the methyl ester group will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)~166
C-2 (benzimidazole)~151
C-2' (pyridine)~149
C-6' (pyridine)~150
C-4' (pyridine)~138
C-7a (benzimidazole)~142
C-3a (benzimidazole)~135
C-5 (benzimidazole)~125
C-3' (pyridine)~124
C-5' (pyridine)~122
C-6 (benzimidazole)~121
C-4 (benzimidazole)~118
C-7 (benzimidazole)~115
OCH₃ (ester)~52

Rationale for Assignments:

  • Carbonyl Carbon: The carbonyl carbon of the methyl ester is expected to be the most deshielded carbon in the spectrum.

  • Heterocyclic Carbons: The carbons directly attached to nitrogen atoms (C-2, C-2', C-6') will be significantly deshielded. The presence of the electron-withdrawing ester group at C-5 will influence the chemical shifts of the benzimidazole carbons.

Advanced 2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy)

This experiment identifies protons that are spin-spin coupled.

Caption: Predicted COSY correlations for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates directly bonded proton and carbon atoms.

Caption: Predicted HSQC correlations showing direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Caption: Key predicted HMBC correlations for structural elucidation.

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol ensures data quality and reproducibility.[1]

Materials:

  • Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate (5-20 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh the sample: Accurately weigh 5-20 mg of the compound into a clean, dry vial. The amount will depend on the sensitivity of the NMR spectrometer.

  • Dissolve the sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1]

  • Ensure complete dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

  • Transfer to NMR tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Cap and label: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following is a general workflow for acquiring the necessary NMR data.

NMR_Workflow Start Prepared NMR Sample H1_NMR ¹H NMR Acquisition Start->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR COSY COSY Acquisition C13_NMR->COSY HSQC HSQC Acquisition COSY->HSQC HMBC HMBC Acquisition HSQC->HMBC Processing Data Processing & Analysis HMBC->Processing End Structural Elucidation Processing->End

Caption: A typical workflow for comprehensive NMR data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. By leveraging data from structurally related compounds and fundamental NMR principles, we have established a robust framework for the spectral interpretation and structural verification of this molecule. The inclusion of advanced 2D NMR techniques and standardized experimental protocols offers a comprehensive resource for researchers in the field, ensuring scientific integrity and facilitating further investigation into the properties and applications of this and related benzimidazole derivatives.

References

  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]

  • Sondhi, S. M., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(17), 5049-5053. [Link]

  • Al-Azzawi, A. M., & Al-Razzak, A. A. (2010). Snthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles. National Journal of Chemistry, 37, 1-8. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. [Link]

  • Molbase. (n.d.). Synthesis of Methyl 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate (20a). [Link]

  • El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]

  • PubChem. (n.d.). 2-(2'-Pyridyl)benzimidazole. [Link]

  • Magnetic Resonance in Chemistry. (n.d.). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Arabian Journal of Chemistry. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • SpectraBase. (n.d.). 2-methyl-N-(2-pyridinyl)benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

  • ResearchGate. (n.d.). Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l). [Link]

  • ResearchGate. (2021). Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. [Link]

  • The University of Aberdeen Research Portal. (n.d.). Synthesis and characterisation of polymeric metal-ion carboxylates from benzene-1,3,5-tricarboxylic acid with Mn(II), Co(II) or Zn(II) and 2,2-bipyridyl, phenanthroline or a pyridyl-2-(1-methyl-1H-pyrazol-3-yl) derivative. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1Hbenzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. [Link]

  • Google Patents. (n.d.). US5196444A - 1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate and compositions and methods of pharmaceutical use thereof.
  • PubMed. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. [Link]

  • Academia.edu. (n.d.). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate scaffold represent a promising class of compounds with significant potential in oncology. This guide provides a comprehensive analysis of the likely mechanisms of action for these molecules, with a primary focus on the lead compound, methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. Drawing upon evidence from structurally similar benzimidazole derivatives, this document outlines three principal putative mechanisms: inhibition of tubulin polymerization, kinase modulation, and topoisomerase II inhibition. This guide is designed to be a foundational resource, offering not only a theoretical framework but also detailed, field-proven experimental protocols to empower researchers to rigorously investigate and validate the precise molecular activities of this compound class.

Introduction: The Benzimidazole Scaffold in Oncology

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer effects. The 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate series, in particular, has emerged as a scaffold of interest due to its potential for chemical modification and the diverse biological activities exhibited by its analogues. This guide will dissect the probable mechanisms underpinning the anticancer potential of these derivatives, providing a roadmap for their further development.

Primary Postulated Mechanism of Action: Inhibition of Tubulin Polymerization

A compelling body of evidence points towards the inhibition of tubulin polymerization as a primary mechanism of action for benzimidazole derivatives with anticancer properties. A close structural analog, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been demonstrated to be a potent microtubule-targeting agent (MTA).[1][2][3] This compound interferes with tubulin polymerization, leading to a cascade of events culminating in apoptotic cell death in cancer cells.

The Mechanistic Cascade of Tubulin Polymerization Inhibition

The proposed mechanism, based on studies of MBIC and other benzimidazole-based tubulin inhibitors, follows a well-defined pathway:

  • Binding to Tubulin: The benzimidazole derivative is hypothesized to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

  • Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, the compound prevents the assembly of microtubules. This leads to a destabilization of the microtubule network, which is critical for cell division, intracellular transport, and maintenance of cell shape.

  • Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial-dependent) apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to programmed cell death.[1][2][3][4]

Visualizing the Tubulin Inhibition Pathway

Tubulin Inhibition Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects Compound Methyl 2-(2-pyridinyl)-1H- benzimidazole-5-carboxylate Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Spindle Mitotic Spindle Formation Polymerization->Spindle Mitosis G2/M Phase Progression Spindle->Mitosis Arrest Apoptosis Apoptosis Mitosis->Apoptosis Induction

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Secondary and Tertiary Putative Mechanisms

While tubulin inhibition is a strong candidate for the primary mechanism, the versatile benzimidazole scaffold allows for interactions with other key cellular targets.

Kinase Inhibition

The 2-pyridinyl-benzimidazole moiety is a well-established pharmacophore in the design of kinase inhibitors. These compounds can act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.

  • Potential Kinase Targets: Based on the literature for similar scaffolds, potential targets include receptor tyrosine kinases such as EGFR, VEGFR-2, and PDGFR, as well as other kinases like Tie-2.

Topoisomerase II Inhibition

Benzimidazole-5-carboxylic acid derivatives have been reported to act as topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of topoisomerase II leads to DNA damage and subsequent cell death.

Experimental Validation: A Step-by-Step Guide

To elucidate the precise mechanism of action of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.

Foundational Assay: Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the compound against a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Investigating the Primary Hypothesis: Tubulin Polymerization Inhibition

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include positive (e.g., Nocodazole) and negative (vehicle) controls.

  • Initiation of Polymerization: Add the tubulin solution to each well and immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C in a temperature-controlled plate reader.

  • Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.

Probing for Kinase Inhibitory Activity

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

  • Reagent Preparation: Prepare solutions of the kinase of interest (e.g., EGFR, VEGFR-2), the corresponding substrate, and ATP.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, the kinase, and the substrate.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in the luminescent signal indicates inhibition of kinase activity.

Assessing Topoisomerase II Inhibition

Protocol: Topoisomerase II Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase IIα to initiate the reaction and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.

Cellular Consequence Analysis: Cell Cycle and Apoptosis

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Protocol: Apoptosis Assay by Annexin V Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: An increase in the population of Annexin V-positive cells indicates the induction of apoptosis.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanistic_investigation Mechanistic Investigation cluster_cellular_validation Cellular Validation Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Kinase_Assay Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Topo_Assay Topoisomerase II Assay Cytotoxicity->Topo_Assay Cell_Cycle Cell Cycle Analysis Tubulin_Assay->Cell_Cycle Apoptosis Apoptosis Assay Tubulin_Assay->Apoptosis

Sources

Methodological & Application

methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate as a bidentate ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate as an Advanced Bidentate Ligand in Transition Metal Catalysis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The development of robust, highly active transition metal catalysts relies heavily on the precise electronic and steric tuning of their supporting ligands. 2-(2-Pyridyl)benzimidazole (PBI) is a privileged structural motif in coordination chemistry, acting as a versatile neutral N,N-bidentate ligand that coordinates metals via its pyridyl and imidazoyl nitrogen atoms[1].

  • Enhanced Metal Electrophilicity: The strongly electron-withdrawing nature of the -COOMe ester group pulls electron density away from the coordinating nitrogen atoms. When complexed to a metal (e.g., Ru, Pd, Cu), this renders the metal center highly electrophilic. An electrophilic metal center accelerates the coordination of nucleophilic substrates (such as alcohols in transfer hydrogenation)[2].

  • Tunable NH Acidity for Bifunctional Catalysis: The electron-withdrawing ester also increases the acidity of the benzimidazole N-H proton. This facilitates metal-ligand cooperative (bifunctional) catalysis, where the deprotonated ligand actively participates in hydrogen bonding or proton transfer during the catalytic cycle, a feature proven to enhance electrochemical and catalytic turnover[3].

G L Methyl 2-(2-pyridinyl)-1H- benzimidazole-5-carboxylate C N,N-Bidentate Complex [M(L)Xn] L->C Coordination (N,N) M Transition Metal Precursor (e.g.,[RuCl2(p-cymene)]2) M->C Ligand Exchange E Enhanced Metal Electrophilicity C->E -COOMe Electron Withdrawal A Increased NH Acidity (Bifunctional Potential) C->A Inductive Effect TH Accelerated Catalytic Turnover E->TH Faster Substrate Binding A->TH Metal-Ligand Cooperation

Workflow of complexation and electronic effects of the functionalized ligand.

Application 1: Ruthenium(II)-Catalyzed Transfer Hydrogenation

Ruthenium(II) complexes bearing benzimidazole derivatives are highly efficient catalysts for the transfer hydrogenation (TH) of ketones to secondary alcohols[2]. This method is highly valued in drug development for generating chiral and achiral alcohols without the need for hazardous, high-pressure hydrogen gas.

Protocol: Synthesis of the Precatalyst [RuCl2(p-cymene)(Ligand)]

Causality Check: The synthesis must be performed under an inert atmosphere to prevent the premature oxidation of Ru(II) to Ru(III). Methanol is selected as the solvent because its polarity facilitates the cleavage of the chloride-bridged [RuCl2(p-cymene)]2 dimer.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL Schlenk flask, add [RuCl2(p-cymene)]2 (0.10 mmol, 61.2 mg) and methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate (0.20 mmol, 50.6 mg).

  • Solvent Addition: Evacuate and backfill the flask with ultra-high purity Nitrogen ( N2​ ) three times. Inject 15 mL of anhydrous, degassed methanol via syringe.

  • Complexation: Heat the mixture to reflux (65 °C) under continuous stirring for 4 hours. The solution will transition from a dark suspension to a clear, deep-colored solution, indicating successful dimer cleavage and N,N-chelation.

  • Isolation: Cool to room temperature. Reduce the solvent volume to ~2 mL under vacuum. Add 10 mL of cold diethyl ether to precipitate the complex.

  • Validation: Filter the solid, wash with cold diethyl ether (2 x 5 mL), and dry under vacuum. Validate the structure via 1H NMR (look for the characteristic downfield shift of the pyridyl protons) and HRMS.

Protocol: Catalytic Transfer Hydrogenation of Ketones

Causality Check: Potassium hydroxide (KOH) is strictly required to neutralize the HCl generated when the Ru-chloride precatalyst reacts with 2-propanol to form the active Ru-hydride species. 2-propanol acts as both the solvent and the hydrogen donor.

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL Radleys Carousel tube, add the Ru-precatalyst (0.01 mmol, 0.1 mol% loading) and the ketone substrate (10.0 mmol).

  • Activation: Add 10 mL of anhydrous 2-propanol. Inject 0.1 mL of a 0.1 M KOH solution in 2-propanol.

  • Catalysis: Seal the tube and heat to 82 °C (reflux) for 2–4 hours.

  • Monitoring (Self-Validation): Withdraw 50 µL aliquots hourly. Quench with 0.5 mL of hexane, filter through a short silica plug to remove the metal, and analyze via GC/MS to track the disappearance of the ketone mass and the appearance of the alcohol mass.

Cycle Pre Precatalyst [RuCl2(p-cymene)(L)] Act Active Catalyst [Ru(H)(p-cymene)(L)]+ Pre->Act + iPrOH, Base - Acetone, - Cl- Sub Ketone Binding Intermediate Act->Sub + Ketone TS Hydride Transfer Transition State Sub->TS Inner-sphere Mechanism Prod Product Release (Secondary Alcohol) TS->Prod Prod->Act + iPrOH - Acetone

Catalytic cycle for Ru(II)-catalyzed transfer hydrogenation of ketones.

Quantitative Data: Catalytic Efficiency

The following table summarizes the expected catalytic performance of the Ru-complex utilizing the methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate ligand compared to the unsubstituted PBI ligand.

Catalyst LigandSubstrateTime (h)Conversion (%)TOF ( h−1 )
Unsubstituted PBIAcetophenone4.088220
5-COOMe PBI (Target) Acetophenone2.5>99396
5-COOMe PBI (Target) 4-Methoxyacetophenone3.095316
5-COOMe PBI (Target) Cyclohexanone1.5>99660

Note: The enhanced TOF for the 5-COOMe derivative is directly attributed to the increased electrophilicity of the Ru center, which accelerates the hydride transfer step.

Application 2: Palladium(II)-Catalyzed Cross-Coupling

Palladium complexes coordinated with pyridylbenzimidazole derivatives are highly stable and robust catalysts for C-C bond formation, such as Suzuki-Miyaura cross-coupling[4]. The bidentate nature of the ligand prevents catalyst degradation into inactive palladium black.

Protocol: In Situ Suzuki-Miyaura Coupling

Causality Check: Generating the catalyst in situ circumvents the need to isolate sensitive Pd-complexes. The use of a weak base ( K2​CO3​ ) is optimal to facilitate the transmetalation step of the boronic acid without hydrolyzing the methyl ester on the ligand.

Step-by-Step Methodology:

  • Catalyst Generation: In a reaction vial, combine Pd(OAc)2​ (1.0 mol%) and methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate (1.2 mol%). Add 1 mL of DMF and stir at room temperature for 15 minutes until a uniform yellow solution forms.

  • Reagent Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol).

  • Reaction: Add an additional 2 mL of DMF and 1 mL of H2​O . (The water is crucial for the activation of the boronic acid via the formation of a boronate complex).

  • Heating: Heat the mixture at 90 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL) to remove DMF. Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography.

References

  • Al-Zuraiji, S. M., et al. (2020). An Iron(III) Complex with Pincer Ligand—Catalytic Water Oxidation through Controllable Ligand Exchange. Centre for Energy Research.
  • Serratrice, M., et al. (2012). Nickel(II) and copper(II) complexes of 2-(2-pyridyl)benzimidazole: Synthesis and structural characterization. ResearchGate.
  • Dayan, O., & İnan, M. Y. (2015). Synthesis and Characterization of Ruthenium(II) Complexes Bearing Benzimidazole Ligands: For Transfer Hydrogenation Catalysis. ResearchGate.
  • ACS Publications. (2021). 1H-Benzo[d]imidazole Ligand-Coordinated Copper and Cobalt Complex Redox Electrolytes. Inorganic Chemistry.
  • ResearchGate. Structure-Activity Relationships in Cytotoxic Au-I/Au-III Complexes Derived from 2-(2'-Pyridyl)benzimidazole.

Sources

chromatographic separation of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Separation of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate Isomers

Executive Summary

The isolation and characterization of benzimidazole derivatives are critical in drug discovery due to their ubiquitous presence as pharmacophores. However, separating the isomers of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate presents a unique analytical challenge. Because the molecule possesses a 1H-benzimidazole core, it undergoes rapid annular prototropic tautomerism, existing as a dynamic equilibrium between the 5-carboxylate and 6-carboxylate isomers. This guide provides field-proven methodologies to resolve these isomers through two distinct approaches: Dynamic HPLC (DHPLC) for the direct separation of the interconverting 1H-tautomers, and Normal-Phase Chromatography for the separation of synthetically locked N-alkylated regioisomers.

Mechanistic Causality: The Tautomeric Challenge

In solution, 5-substituted 1H-benzimidazoles exhibit rapid proton exchange between the N1 and N3 positions of the imidazole ring . The energy barrier ( ΔG‡ ) for this tautomerization is typically low. Consequently, the interconversion rate is significantly faster than the chromatographic residence time.

When analyzed via standard reversed-phase HPLC at ambient temperature, the column cannot distinguish the individual tautomers, resulting in a single, time-averaged peak or a severely broadened, distorted peak. To achieve baseline separation, the analytical system must manipulate the kinetics of the molecule. This is achieved by:

  • Thermodynamic Freezing (DHPLC): Lowering the column temperature to sub-ambient levels (e.g., 5 °C) to decrease the kinetic energy of the system, thereby increasing the interconversion barrier relative to the chromatographic timescale .

  • Stereoelectronic Stabilization: Utilizing a Chiral Stationary Phase (CSP). Although the tautomers are achiral, the highly ordered, rigid polymeric backbone of a CSP (like amylose tris(3,5-dimethylphenylcarbamate)) provides a sterically restricted environment. This allows for differential hydrogen-bonding with the N1-H versus the N3-H tautomer, effectively stabilizing one desmotrope over the other .

  • Chemical Locking: Derivatizing the mixture via N-alkylation to permanently break the tautomeric equilibrium, yielding stable 1-methyl-5-carboxylate and 1-methyl-6-carboxylate regioisomers .

Pathway T5 5-Carboxylate Tautomer (N1-H) Eq Rapid Prototropic Interconversion T5->Eq Alk N-Alkylation (MeI / Base) T5->Alk T6 6-Carboxylate Tautomer (N3-H) T6->Eq T6->Alk M5 1-Methyl-5-carboxylate (Stable Isomer) Alk->M5 M6 1-Methyl-6-carboxylate (Stable Isomer) Alk->M6

Tautomeric equilibrium and chemical locking via N-alkylation.

Chromatographic Workflows & Protocols

Workflow A: Dynamic HPLC (DHPLC) of 1H-Tautomers

This protocol utilizes sub-ambient temperatures and a CSP to separate the rapidly interconverting 5- and 6-carboxylate tautomers.

Self-Validating System Suitability (SST): To confirm that peak broadening is due to dynamic exchange and not poor column efficiency, inject the sample at 25 °C, 15 °C, and 5 °C. The observation of a coalescing plateau at 15 °C that resolves into two sharp peaks at 5 °C definitively validates the DHPLC mechanism.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in anhydrous ethanol to a concentration of 1.0 mg/mL. Ensure no water is present, as protic solvents can catalyze the proton exchange rate.

  • Column Selection: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Causality note: The 0.1% DEA is critical; it masks residual silanols on the silica support, preventing secondary non-specific interactions that would otherwise cause peak tailing and obscure the tautomer resolution.

  • Thermal Equilibration: Set the column compartment to 5 °C. Pump the mobile phase at 1.0 mL/min for at least 45 minutes to ensure complete thermal equilibration of the stationary phase.

  • Execution: Inject 10 µL of the sample. Monitor the eluent via UV detection at 254 nm.

Workflow B: Normal-Phase Separation of N-Methylated Regioisomers

When the 1H-benzimidazole is N-methylated during synthesis, it forms a mixture of stable positional isomers. Because the tautomeric proton is replaced by a methyl group, standard chromatography at ambient temperature is highly effective.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude N-methylated mixture in dichloromethane (DCM) at a concentration of 2.0 mg/mL.

  • Column Selection: Install a bare silica gel column (e.g., Zorbax SIL, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Dichloromethane / Methanol (98:2 v/v).

  • Execution: Set the column temperature to 25 °C. Pump the mobile phase at 1.0 mL/min and inject 20 µL of the sample.

  • Elution Order Logic: The 1-methyl-6-carboxylate isomer typically elutes first. Causality note: The dipole moment vectors of the pyridine ring and the 6-carboxylate group partially cancel each other out, reducing the molecule's overall polarity and its affinity for the polar silica surface. The 5-carboxylate isomer has a more additive dipole moment, resulting in stronger retention.

Workflow Start Benzimidazole Mixture Ambient Standard HPLC (25 °C) Start->Ambient SubAmbient Dynamic HPLC (5 °C, CSP) Start->SubAmbient Deriv N-Methylated Regioisomers Start->Deriv ResFail Broad / Time-Averaged Peak (No Resolution) Ambient->ResFail ResPass1 Baseline Resolution of Tautomers SubAmbient->ResPass1 NP Normal Phase HPLC (25 °C) Deriv->NP ResPass2 Baseline Resolution of Positional Isomers NP->ResPass2

Chromatographic decision tree for resolving benzimidazole isomers.

Quantitative Data Presentation

The following tables summarize the expected chromatographic performance based on the thermodynamic and structural parameters of the isomers.

Table 1: Effect of Column Temperature on 1H-Tautomer Resolution (DHPLC) | Temperature (°C) | Peak 1 tR​ (min) | Peak 2 tR​ (min) | Resolution ( Rs​ ) | Peak Morphology Observation | |:---:|:---:|:---:|:---:|:---| | 25 | 8.5 (averaged) | N/A | 0.0 | Single, broad, distorted peak. | | 15 | 7.8 | 9.2 | 0.8 | Coalescing peaks with a distinct inter-peak plateau. | | 5 | 8.1 | 10.5 | 2.1 | Baseline resolution; tautomeric exchange frozen. |

Table 2: Retention Data for N-Methylated Regioisomers (Silica, 25 °C) | Synthesized Isomer | tR​ (min) | Selectivity ( α ) | Resolution ( Rs​ ) | Elution Rationale | |:---|:---:|:---:|:---:|:---| | 1-Methyl-6-carboxylate | 6.4 | - | - | Lower net dipole moment; weaker silica interaction. | | 1-Methyl-5-carboxylate | 8.2 | 1.28 | 3.5 | Higher net dipole moment; stronger silica interaction. |

References

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion MDPI - Molecules URL:[Link]

  • The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles Journal of the Brazilian Chemical Society URL:[Link]

  • A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides TÜBİTAK Academic Journals URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Google AI Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. Our objective is to deliver actionable, field-proven insights to help you overcome common synthetic challenges, improve reaction yields, and ensure the highest purity of your final product.

The primary and most established method for synthesizing this scaffold is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine derivative, in this case, methyl 3,4-diaminobenzoate, with a suitable aldehyde, 2-pyridinecarboxaldehyde.[1] The reaction is typically facilitated by an oxidizing agent or catalyst in a suitable solvent.

Core Troubleshooting and Optimization (Q&A)

This section directly addresses the most frequent issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.

Q1: My reaction yield is consistently low or non-existent. What are the most common causes?

Low yields are a frequent challenge in benzimidazole synthesis and can be attributed to several critical factors. Systematically investigating these variables is key to optimizing the reaction outcome.

Underlying Causes & Solutions:

  • Purity of Starting Materials: Impurities in the starting materials, methyl 3,4-diaminobenzoate and 2-pyridinecarboxaldehyde, are a primary cause of low yields. Aldehydes are particularly susceptible to oxidation to carboxylic acids upon storage.

    • Actionable Protocol:

      • Assess the purity of methyl 3,4-diaminobenzoate by checking its melting point (expected: 105-110 °C).[2] If necessary, recrystallize from an appropriate solvent like ethanol/water.

      • Verify the purity of 2-pyridinecarboxaldehyde. If it has been stored for an extended period, consider purifying it by distillation under reduced pressure.

      • Ensure the solvent is anhydrous, as water can interfere with the condensation reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and atmospheric conditions play a crucial role. The oxidative cyclization step requires an oxidant, which can be atmospheric oxygen or a chemical additive.

    • Actionable Protocol:

      • Atmosphere: Initially, run the reaction open to the air or bubble air through the reaction mixture to facilitate oxidation. If this proves insufficient or leads to side products, switch to an inert atmosphere (Nitrogen or Argon) and introduce a specific oxidizing agent.

      • Temperature & Time: The reaction often requires heating. Start with a moderate temperature (e.g., 70-80 °C in ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3] If the reaction is slow, gradually increase the temperature. Extended reaction times at high temperatures can sometimes lead to degradation, so finding the optimal balance is crucial.[4]

  • Inefficient Oxidant/Catalyst: The condensation of the diamine and aldehyde forms a dihydrobenzimidazole intermediate, which must be oxidized to the final aromatic benzimidazole. While air can serve as the oxidant, it is often inefficient.

    • Actionable Protocol:

      • Introduce an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) or copper(II) acetate.[5] These agents facilitate the final aromatization step, often leading to a significant increase in yield.

      • Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also promote the initial condensation step.[1]

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

Side product formation is a common issue, particularly the formation of 1,2-disubstituted benzimidazoles and polymeric materials.[6][7]

Common Side Products and Mitigation Strategies:

Side ProductIdentification (Typical)CauseMitigation Strategy
1-Benzyl-2-(2-pyridinyl)benzimidazole derivative Higher Rf on TLC; distinct NMR signals for the N-benzyl group.Reaction of a second molecule of 2-pyridinecarboxaldehyde with the benzimidazole nitrogen.[8]Use a strict 1:1 or slight excess (1:1.1) stoichiometry of the diamine to the aldehyde.[8] Lowering the reaction temperature can also disfavor this secondary reaction.
Polymeric Materials Insoluble, often intractable material that does not move from the baseline on TLC.Uncontrolled condensation reactions, especially at high concentrations or temperatures.[7][9]Maintain a suitable dilution of reactants. Add the aldehyde slowly to the solution of the diamine to avoid localized high concentrations.
Unreacted Starting Materials Spots corresponding to the starting diamine and aldehyde on TLC.Incomplete reaction due to insufficient time, low temperature, or inefficient catalysis.Increase reaction time, temperature, or add a more efficient catalyst/oxidant as described in Q1.
Q3: The reaction does not seem to go to completion. What parameters should I investigate?

An incomplete reaction is often a result of suboptimal reaction kinetics or an equilibrium that does not favor the product.

Troubleshooting Workflow for Incomplete Reactions:

G cluster_0 Troubleshooting Incomplete Reactions Start Reaction Stalled (via TLC) Check_Purity Verify Reactant Purity (Aldehyde & Amine) Start->Check_Purity Optimize_Temp Increase Temperature (e.g., from 70°C to reflux) Check_Purity->Optimize_Temp If pure Extend_Time Extend Reaction Time (Monitor every 2-4h) Optimize_Temp->Extend_Time End Reaction Complete Optimize_Temp->End If successful Add_Catalyst Introduce Catalyst/Oxidant (e.g., Na₂S₂O₅, p-TsOH) Extend_Time->Add_Catalyst If still stalled Extend_Time->End If successful Solvent_Screen Change Solvent (e.g., Ethanol, DMF, Acetic Acid) Add_Catalyst->Solvent_Screen If limited improvement Add_Catalyst->End If successful Solvent_Screen->End

Caption: Logical workflow for troubleshooting incomplete benzimidazole synthesis.

  • Solvent Choice: The polarity of the solvent can significantly affect reaction rates. While alcohols like ethanol are common, for less reactive substrates, more polar aprotic solvents like DMF or using acetic acid as a co-solvent can be beneficial.[1][10]

  • Catalyst Screening: If an acid catalyst was not initially used, its addition can accelerate the initial imine formation. A screening of catalysts, from simple Brønsted acids (p-TsOH) to Lewis acids (e.g., Er(OTf)₃, LaCl₃), may be necessary.[1][5][8]

Q4: My final product is difficult to purify. What are the best practices?

Purification is often challenging due to the similar polarities of the product and certain side products.

Purification Strategy:

  • Initial Workup: After the reaction is complete, cool the mixture. If a solid precipitates, filter it. This initial solid may be the desired product in reasonable purity. If no solid forms, concentrate the reaction mixture under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities (like pyridyl-2-carboxylic acid from aldehyde oxidation).

    • The benzimidazole product is basic and can be extracted into an acidic aqueous layer (e.g., 1M HCl). This step can help separate it from non-basic impurities.

    • Re-basify the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the product, which can then be collected by filtration or extracted back into an organic solvent.

  • Recrystallization: This is the most effective method for obtaining a highly pure product.

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold. Ethanol or ethyl acetate are often good starting points.

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography is the final option. Use a solvent system determined by TLC analysis, typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis Procedure

This protocol incorporates best practices for maximizing yield and purity.

Materials:

  • Methyl 3,4-diaminobenzoate (1.0 mmol, 166.2 mg)

  • 2-Pyridinecarboxaldehyde (1.05 mmol, 112.5 mg, ~0.1 mL)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 mmol, 228.1 mg)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3,4-diaminobenzoate and ethanol.

  • Stir the mixture until the diamine is fully dissolved.

  • Add 2-pyridinecarboxaldehyde, followed by sodium metabisulfite.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes). The product spot should be UV active.

  • Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude product. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Analytical Characterization

Confirming the identity and purity of the final product is a critical step.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (in DMSO-d₆ or CDCl₃) should show characteristic peaks for the aromatic protons on the benzimidazole and pyridine rings, as well as the methyl ester singlet.

  • Mass Spectrometry (MS):

    • Verify the molecular weight. For C₁₄H₁₁N₃O₂, the expected [M+H]⁺ ion would be approximately m/z 254.09.

  • Melting Point (m.p.):

    • A sharp melting point is indicative of high purity.

General Synthesis Workflow Diagram

G cluster_workflow Synthesis & Purification Workflow Reactants 1. Combine Reactants (Diamine, Aldehyde) + Oxidant in Solvent Reaction 2. Heat to Reflux (4-6 hours) Reactants->Reaction Monitoring 3. Monitor via TLC Reaction->Monitoring Isolation 4. Cool & Filter (Isolate Crude Product) Monitoring->Isolation Purification 5. Purify (Recrystallization or Chromatography) Isolation->Purification Analysis 6. Characterize (NMR, MS, m.p.) Purification->Analysis

Caption: Step-by-step workflow for synthesis and purification.

Frequently Asked Questions (FAQ)

  • Can I use a different starting diamine or aldehyde? Yes, the Phillips condensation is broadly applicable to a wide range of o-phenylenediamines and aldehydes, allowing for the synthesis of a diverse library of benzimidazole derivatives.[1][11] However, reaction conditions may need to be re-optimized for different substrates.

  • Is microwave-assisted synthesis a viable option? Absolutely. Microwave synthesis can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing the formation of degradation products.[4][12][13]

  • What is the role of sodium metabisulfite? In this context, sodium metabisulfite acts as a convenient in-situ source of sulfur dioxide, which can facilitate the cyclization and subsequent oxidation/aromatization of the dihydrobenzimidazole intermediate to the final benzimidazole product.[5] It is a common and effective reagent for this type of condensation.

References

  • Perillo, M. A., et al. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI. Retrieved from [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • Mekky, A. E., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Benzimidazole using Novel Techniques. ijarsct.co.in. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of Methyl 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate (20a). Retrieved from [Link]

  • Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. scholarsresearchlibrary.com. Retrieved from [Link]

  • ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. pubs.acs.org. Retrieved from [Link]

  • ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • Google Patents. (1998). WO1998040377A1 - Process for the preparation of 2-[[(2-pyridinyl)methyl]sulfinyl]-1h-benzimidazoles and novel compounds of use for such purpose.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. pubs.rsc.org. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. sciencedirect.com. Retrieved from [Link]

  • PMC. (n.d.). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US3461100A - Condensation products of aldehydes or ketones with diamines and monoamines.

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome these experimental hurdles.

Understanding the Challenge: Why is This Compound Poorly Soluble?

Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate possesses a rigid, planar, and largely hydrophobic bicyclic benzimidazole core. While the pyridinyl group and the ester offer some polarity, the overall molecule has a high melting point and strong crystal lattice energy, which aqueous solutions struggle to overcome. Benzimidazole derivatives are known for their poor water solubility, a characteristic that often hinders their development as therapeutic agents.[1] This low solubility can lead to issues with bioavailability, making it difficult to achieve therapeutic concentrations in vivo.[1]

The structure contains both a weakly acidic proton on the imidazole nitrogen and a weakly basic pyridinyl nitrogen. The interplay of these groups, along with the ester, dictates the compound's charge state and, consequently, its solubility at different pH values. The parent compound, 2-(2-pyridyl)benzimidazole, is noted to be insoluble in water.[2][3]

Key Physicochemical Properties (Predicted & Known Analogs)
PropertyValue/InformationImplication for Solubility
Structure Fused aromatic rings (benzimidazole), pyridinyl group, methyl ester.The large hydrophobic surface area is the primary driver of low aqueous solubility.
pKa (Pyridine N) The pKa for the conjugate acid of the parent 2-(2-pyridyl)benzimidazole is approximately 5.58.[2][3]Below this pH, the pyridine nitrogen becomes protonated (cationic), which should increase solubility.
pKa (Imidazole NH) The imidazole proton is weakly acidic, with a pKa likely above 12.The compound will be neutral over the typical physiological pH range. Deprotonation to form an anion only occurs under strongly basic conditions.
LogP (Predicted) The predicted XLogP3 for the closely related 2-(2-pyridyl)benzimidazole is 2.4.[4]A positive LogP value indicates higher lipophilicity and preference for non-polar environments over water.
Physical Form Likely a crystalline solid at room temperature.[5]Significant energy (crystal lattice energy) is required to break apart the solid state before dissolution can occur.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My compound is crashing out of my aqueous buffer. How can I keep it in solution?

This is the most common issue and typically stems from exceeding the compound's intrinsic aqueous solubility.

Initial Approach: pH Adjustment

The presence of the basic pyridinyl nitrogen is your first and most direct tool for solubility enhancement.[6][7]

  • The "Why": By lowering the pH of your aqueous medium to below the pKa of the pyridinyl group (~5.58), you protonate this nitrogen.[2] The resulting cationic form of the molecule will have significantly enhanced electrostatic interactions with water, thereby increasing solubility.

  • Step-by-Step Protocol: pH-Mediated Solubilization

    • Prepare a concentrated stock solution of your compound in an organic solvent like DMSO. For example, dissolve 10 mg of the compound in 1 mL of DMSO.

    • Prepare your desired aqueous buffer (e.g., PBS, Tris, citrate).

    • While vigorously stirring the aqueous buffer, slowly add small aliquots of the DMSO stock solution.

    • Monitor the pH of the solution. If you observe precipitation, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH to between 4.0 and 5.0.

    • Continue adding the stock solution and adjusting the pH as needed until your target concentration is reached or until you see persistent precipitation that does not resolve with pH adjustment.

    • Crucial Final Step: Once the compound is fully dissolved at the acidic pH, you may be able to slowly raise the pH back towards your experimental target with a dilute base (e.g., 0.1 M NaOH) if the final concentration is low enough to remain in a supersaturated but stable state. Proceed with caution as the compound may precipitate.

Troubleshooting Workflow: pH Adjustment

start Start: Low Solubility in Aqueous Buffer stock Prepare concentrated stock in DMSO start->stock add_to_buffer Slowly add stock to stirring aqueous buffer stock->add_to_buffer observe Observe for precipitation add_to_buffer->observe adjust_ph Add dilute acid (e.g., 0.1M HCl) to lower pH to 4.0-5.0 observe->adjust_ph Precipitation occurs success Success: Compound is in solution. Proceed with experiment. observe->success No precipitation dissolved Compound Dissolved? adjust_ph->dissolved dissolved->success Yes consider_alt Consider alternative strategies (co-solvents, excipients) dissolved->consider_alt No, precipitation persists

Caption: Workflow for pH-based solubility enhancement.

Question 2: pH adjustment isn't sufficient or is incompatible with my experiment. What are my other options?

When pH modification is not a viable solution, the use of co-solvents and other solubilizing excipients is the next logical step.[8]

Option A: Co-solvents
  • The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[7] This "polarity modulation" lowers the interfacial tension between your compound and the solvent, making it more energetically favorable for the compound to dissolve.[9]

  • Commonly Used Co-solvents:

    • Ethanol: A good starting point, generally well-tolerated in many biological assays at low concentrations.

    • Propylene Glycol (PG): Often used in pharmaceutical formulations.

    • Polyethylene Glycol (PEG 300 or PEG 400): Water-soluble polymers that can effectively increase the solubility of hydrophobic compounds.[8][10]

  • Experimental Protocol: Co-solvent Screening

    • Prepare 10 mg/mL stock solutions of your compound in DMSO, Ethanol, PG, and PEG 400.

    • In separate tubes, prepare your aqueous buffer.

    • Create a dilution series for each co-solvent. For example, add the stock solution to the aqueous buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).

    • Vortex each tube thoroughly and allow it to equilibrate for at least 30 minutes.

    • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC.

Option B: Surfactants
  • The "Why": Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.[9] Your poorly soluble compound can partition into the hydrophobic core, effectively being encapsulated and "dissolved" in the bulk aqueous phase.[6]

  • Recommended Surfactants:

    • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[8]

    • Polysorbate 20 (Tween® 20): Similar to Tween 80, often used in biological assays.

    • Sodium Lauryl Sulfate (SLS): An anionic surfactant, very effective but can be harsh on biological systems.

    • Cremophor® EL: A potent non-ionic solubilizer.[8]

Option C: Cyclodextrins
  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[10] Your compound can form an "inclusion complex" where it fits, in whole or in part, into this central cavity, shielding it from the aqueous environment and thereby increasing its solubility.[9]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HPβCD): High aqueous solubility and low toxicity make it a very common choice.[10]

    • Sulfobutylether-β-cyclodextrin (SBEβCD): Often used in injectable formulations for its ability to enhance solubility.[10]

Comparative Table of Solubilization Strategies
StrategyMechanism of ActionProsCons
pH Adjustment Increases ionization of the molecule.Simple, cost-effective.May not be compatible with biological systems; risk of precipitation if pH shifts.
Co-solvents Reduces solvent polarity.[9]Effective for many compounds; a wide variety of co-solvents are available.Can affect biological activity; may not be suitable for in vivo studies at high concentrations.
Surfactants Micellar encapsulation of the drug.[6]High solubilization capacity.Can interfere with assays; potential for cell toxicity.
Cyclodextrins Forms inclusion complexes.[9]Generally low toxicity; can improve stability.Can be expensive; requires a good fit between the drug and the cyclodextrin cavity.
Question 3: I need to prepare a formulation for an in vivo study. What should I prioritize?

For in vivo applications, both solubility and biocompatibility are paramount.

  • Start with pH Adjustment and Co-solvents: A combination of a mildly acidic pH (if tolerated by the administration route) and a low percentage of a biocompatible co-solvent like propylene glycol or PEG 400 is often the first-line approach.

  • Consider Cyclodextrins: HPβCD and SBEβCD are excellent choices for in vivo work due to their established safety profiles.[10] They can significantly enhance solubility without the potential cellular disruption of surfactants.

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[11] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[11][12] This keeps the drug in a solubilized state for absorption.

Logical Flow for Formulation Development

start Goal: In Vivo Formulation ph_cosolvent Attempt pH adjustment + biocompatible co-solvent (PG, PEG 400) start->ph_cosolvent check_sol Sufficient Solubility & Tolerability? ph_cosolvent->check_sol cyclodextrin Explore cyclodextrin formulations (HPβCD, SBEβCD) check_sol->cyclodextrin No final_formulation Final Formulation Optimized check_sol->final_formulation Yes check_sol2 Sufficient Solubility? cyclodextrin->check_sol2 lipid_formulation For Oral Route: Develop lipid-based system (SEDDS) check_sol2->lipid_formulation No check_sol2->final_formulation Yes lipid_formulation->final_formulation fail Re-evaluate compound or delivery route

Caption: Decision tree for in vivo formulation strategy.

Question 4: Could particle size reduction help?

Yes, particle size reduction is another physical modification strategy.[6][13]

  • The "Why": According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. By reducing the particle size (e.g., through micronization or nanocrystal technology), you dramatically increase the surface area available for interaction with the solvent, which can lead to a faster dissolution rate and higher apparent solubility.[13]

  • When to Use It: This is an advanced technique typically employed when other methods are insufficient or when developing a solid dosage form. It requires specialized equipment (e.g., mills, high-pressure homogenizers).

  • Methods:

    • Micronization: Milling the solid compound to reduce particle size to the micron range.

    • Nanosuspensions: Producing drug particles in the nanometer range, often stabilized by surfactants or polymers.[6] This is a promising approach for poorly water-soluble drugs.[13]

References

  • Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 4(4), 131-137. [Link]

  • ChemBK. (n.d.). 2-(2-PYRIDYL)BENZIMIDAZOLE. Retrieved from [Link]

  • Verma, S., & Rawat, A. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Drug Development and Industrial Pharmacy, 37(8), 877-888. [Link]

  • Ainurofiq, A., & Az-zahra, F. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 8(2), 123-130. [Link]

  • Singh, A., et al. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]

  • Domanska, U., & Szydłowski, J. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(3), 639-643. [Link]

  • Domanska, U., & Szydłowski, J. (2003). Solubility of Benzimidazoles in Alcohols. ResearchGate. [Link]

  • Al-Ostoot, F. H., & Al-Tamimi, A. M. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Molecules, 28(15), 5897. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(1), 22-34. [Link]

  • Hofmann, K. (1953).
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Chemistry, 2022, 1-14. [Link]

  • PubChem. (n.d.). Methyl 2-methyl-1H-benzimidazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (2006). Injectable formulations of benzimidazole compounds.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Kale, S. C., & Kale, M. K. (2018). Synthesis and biological evaluation of benzimidazole derivatives as an antitubercular and antimicrobial agents. International Journal of Basic & Applied Research, 9(1), 38-44. [Link]

  • CD Formulation. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Wang, X., et al. (2015). Synthesis and biological evaluation of novel benzimidazole derivatives as potential antifungal agents. Molecules, 20(10), 18642-18654. [Link]

  • Sharma, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34105-34125. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]

  • PubChem. (n.d.). 2-(2'-Pyridyl)benzimidazole. Retrieved from [Link]

  • PubChem. (n.d.). Benzimidazole. Retrieved from [Link]

  • Georganics. (n.d.). 2-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2011). Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same.
  • NextSDS. (n.d.). 1H-BenziMidazole-7-carboxaMide, 2-[(2S)-2-Methyl-2-pyrrolidinyl]-, hydrochloride (1:2). Retrieved from [Link]

  • Sarmini, K., & Kenndler, E. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Electrophoresis, 32(7), 1087-1095. [Link]

Sources

Technical Support Center: Crystallization of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Answering in English, as per the user's request.

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive framework for optimizing the crystallization of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. As a Senior Application Scientist, my goal is to equip you with the foundational principles and systematic troubleshooting strategies required to achieve high-quality single crystals of this target molecule. Given that specific crystallization protocols for this compound may not be readily available in the literature, this guide emphasizes a first-principles approach to developing a robust crystallization procedure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered during the crystallization process.

Q1: I have just synthesized and purified my compound. Where do I even begin with selecting a crystallization solvent?

A1: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point). A systematic solvent screening is the most reliable starting point. This involves testing the solubility of a small amount of your compound (10-20 mg) in a range of solvents (0.5-1.0 mL) covering a wide spectrum of polarities.

Q2: What are the most common reasons for crystallization failure?

A2: Crystallization failure typically stems from one of several factors:

  • Purity: The presence of impurities can inhibit nucleation or disrupt crystal lattice formation. Ensure your material is of high purity (>98%) before attempting crystallization.

  • Supersaturation: The solution is either not sufficiently supersaturated (no crystals form) or is too highly supersaturated (leading to rapid precipitation, oiling out, or poor crystal quality).

  • Solvent Choice: The selected solvent may not be appropriate for the compound, leading to very high or very low solubility.

  • Kinetics: Nucleation can be a slow process. Sometimes, experiments are terminated prematurely.

Q3: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the concentration of the solute in the solution exceeds its solubility limit to such a high degree that it separates as a liquid phase instead of an ordered solid (crystal). This is common when a solution is cooled too quickly or when the solvent is a poor choice. To resolve this, you can try:

  • Slowing down the cooling rate.

  • Using a more dilute solution.

  • Using a solvent system where the compound's solubility is lower.

  • Adding a co-solvent (an anti-solvent) to gradually reduce solubility.

Q4: I only managed to get a fine powder or very small needles. How can I grow larger single crystals suitable for X-ray diffraction?

A4: The formation of small crystals indicates rapid nucleation and growth. To encourage the growth of larger crystals, you need to slow down the process and minimize the number of nucleation events. Key strategies include:

  • Slowing the rate of supersaturation: This can be achieved through very slow cooling, slow evaporation of the solvent, or vapor diffusion techniques.

  • Reducing the concentration: Starting with a more dilute solution can lead to fewer nucleation sites.

  • Using a solvent with slightly higher solubility: This can sometimes favor slower growth over rapid nucleation.

  • Seed crystals: Introducing a single, well-formed crystal into a saturated solution can promote controlled growth on that seed.

Part 2: In-depth Troubleshooting Guides & Experimental Protocols

This section provides systematic workflows to address specific experimental challenges.

Guide 1: Systematic Solvent Screening Protocol

The foundation of successful crystallization is identifying a suitable solvent or solvent system. This protocol outlines a methodical approach to solvent screening.

Protocol:

  • Preparation: Aliquot approximately 10 mg of your purified methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing between additions, until the solid dissolves. Record the approximate volume of solvent required.

  • Classification:

    • Highly Soluble: If the compound dissolves in <0.2 mL of solvent, it is likely too soluble for single-solvent crystallization by cooling. These solvents may be useful for anti-solvent methods.

    • Slightly Soluble/Insoluble: If the compound does not fully dissolve after adding 2 mL of solvent, gently heat the vial while stirring.

  • Hot Dissolution: For vials where the compound was not fully soluble at room temperature, heat to near the solvent's boiling point.

    • If the compound dissolves completely upon heating, this is a promising candidate for slow cooling crystallization.

    • If the compound remains insoluble even at high temperatures, it is a poor solvent for this method.

  • Cooling and Observation: Allow the vials that formed clear solutions upon heating to cool slowly to room temperature, and then transfer them to a refrigerator (4 °C). Observe for crystal formation over 24-72 hours.

Data Interpretation:

The results of your solvent screen can be summarized in a table to guide your next steps.

SolventPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at 70°CObservations on Cooling
Heptane0.198InsolubleInsolubleNo change
Toluene2.4111Sparingly SolubleSolubleFine needles
Dichloromethane3.140SolubleN/AN/A
Acetone5.156Highly SolubleN/AN/A
Isopropanol3.982Sparingly SolubleSolubleSmall prisms
Methanol5.165Highly SolubleN/AN/A
Water10.2100InsolubleInsolubleNo change

This table presents hypothetical data for illustrative purposes.

Guide 2: Troubleshooting Crystallization Failures

This guide provides a logical workflow for diagnosing and solving common crystallization problems.

Crystallization_Troubleshooting_Workflow start Start: Purified Compound solvent_screen Perform Systematic Solvent Screening start->solvent_screen outcome Analyze Outcome solvent_screen->outcome no_crystals Problem: No Crystals Formed outcome->no_crystals No Precipitation oiling_out Problem: 'Oiling Out' outcome->oiling_out Liquid Phase Separation poor_quality Problem: Poor Crystal Quality (Needles, Powder) outcome->poor_quality Amorphous/Microcrystals good_crystals Success: High-Quality Crystals outcome->good_crystals Good Crystals Formed sol_nc1 Increase Concentration no_crystals->sol_nc1 sol_nc2 Cool to Lower Temp (e.g., -20 °C) no_crystals->sol_nc2 sol_nc3 Try Slow Evaporation no_crystals->sol_nc3 sol_nc4 Introduce Seed Crystal or Scratch Vial no_crystals->sol_nc4 sol_oo1 Decrease Concentration oiling_out->sol_oo1 sol_oo2 Slow Down Cooling Rate oiling_out->sol_oo2 sol_oo3 Change Solvent System (e.g., add anti-solvent) oiling_out->sol_oo3 sol_pq1 Use a More Dilute Solution poor_quality->sol_pq1 sol_pq2 Implement Very Slow Cooling Protocol poor_quality->sol_pq2 sol_pq3 Use Vapor Diffusion Method poor_quality->sol_pq3 sol_nc1->solvent_screen Re-evaluate sol_nc2->solvent_screen Re-evaluate sol_nc3->solvent_screen Re-evaluate sol_nc4->solvent_screen Re-evaluate sol_oo1->solvent_screen Re-evaluate sol_oo2->solvent_screen Re-evaluate sol_oo3->solvent_screen Re-evaluate sol_pq1->solvent_screen Re-evaluate sol_pq2->solvent_screen Re-evaluate sol_pq3->solvent_screen Re-evaluate

Caption: A workflow for troubleshooting common crystallization issues.

Guide 3: Advanced Crystallization Techniques for Difficult Compounds

If standard cooling methods fail, more advanced techniques that control the rate of supersaturation more precisely are required.

Method 1: Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality crystals.[1] It involves dissolving the compound in a "good" solvent and allowing a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution via the vapor phase. This gradually reduces the solubility of the compound, leading to slow and controlled crystal growth.

Protocol (Vial-in-Vial Setup):

  • Inner Vial: Dissolve 5-10 mg of your compound in a minimal amount of a relatively less volatile "good" solvent (e.g., toluene, dichloromethane). Place this small, open vial inside a larger vial.

  • Outer Vial: Add 1-2 mL of a more volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the larger vial, ensuring the liquid level is below the top of the inner vial.

  • Seal and Wait: Seal the outer vial tightly. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, causing your compound to crystallize over several days to weeks.[1]

Vapor_Diffusion_Setup cluster_outer_vial Sealed Outer Vial cluster_inner_vial compound_solution Compound dissolved in 'Good' Solvent (e.g., Toluene) anti_solvent Reservoir of 'Anti-Solvent' (e.g., Hexane) p1 anti_solvent->p1 p2 p1->p2 Vapor Diffusion p2->compound_solution

Caption: Diagram of a vial-in-vial vapor diffusion setup.

Method 2: Anti-Solvent Addition/Layering

This technique involves the direct addition or layering of an anti-solvent to a solution of your compound.[2][3]

  • Slow Addition: A saturated solution of the compound is prepared. An anti-solvent is then added dropwise, very slowly, with gentle stirring, until turbidity (cloudiness) is observed, indicating the onset of precipitation. The solution is then left undisturbed.

  • Layering: In a narrow vessel like a test tube or NMR tube, a solution of the compound is placed at the bottom. A less dense, miscible anti-solvent is then carefully layered on top to create a distinct interface.[1] The vessel is sealed and left undisturbed. Diffusion across the interface will slowly induce crystallization.

Part 3: Scientific Integrity & Rationale

The Principle of Supersaturation:

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. A solution becomes supersaturated when it contains more dissolved solute than it can thermodynamically hold at equilibrium. This state can be achieved by:

  • Cooling: Decreasing the temperature of a solution, as solubility typically decreases with temperature.

  • Evaporation: Removing solvent, thereby increasing the solute concentration.

  • Anti-solvent Addition: Introducing a second solvent in which the solute is less soluble, effectively lowering the overall solubility.[2][4][5]

The key to growing large, high-quality crystals is to achieve and maintain a state of slight supersaturation. If the solution is too highly supersaturated, nucleation occurs rapidly at many points, leading to a large number of small crystals or an amorphous precipitate.[6] If it is not supersaturated, no crystals will form. Techniques like vapor diffusion and slow cooling are effective because they create this slight supersaturation over a prolonged period.[1]

The Role of the Benzimidazole and Pyridinyl Groups:

The structure of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate contains several functional groups that will influence its solubility and crystallization behavior:

  • Benzimidazole Core: This is a relatively rigid, planar aromatic system capable of π-π stacking interactions, which can favor crystal lattice formation.

  • Pyridinyl Group: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Imidazole N-H: This group is a hydrogen bond donor.

  • Ester Group: The carbonyl oxygen is a hydrogen bond acceptor.

The presence of both hydrogen bond donors and acceptors suggests that protic solvents (like alcohols) or polar aprotic solvents (like acetone or ethyl acetate) that can participate in hydrogen bonding may be effective. The aromatic nature of the molecule suggests that solvents capable of π-π interactions (like toluene) could also be suitable. The interplay of these forces will determine the optimal packing in the crystal lattice.

References

  • How to grow crystals for X-ray crystallography. (2024). IUCr. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ijprajournal. [Link]

  • How to Grow Crystals. University of Washington. [Link]

  • Single Crystals: Properties, Growth Methods, and Industrial Applications. (2025). Goodfellow. [Link]

  • Tools and Tricks for Single Crystal Growth. (2024). ACS Publications. [Link]

  • scXRD: Growing single crystals. University of York. [Link]

  • Crystallization. SATHEE JEE. [Link]

  • Method including antisolvent crystallization process.
  • Crystallization of Organic Compounds. Wiley. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube. [Link]

  • How to use the vapor diffusion set-up of the CrystalBreeder. (2024). Technobis Crystallization Systems. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). PMC. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). NSF PAR. [Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Need help with antisolvent crystallization of small molecule. (2025). Reddit. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). PMC. [Link]

Sources

Technical Support Center: Purification of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered with batches of this compound. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve high-purity material for your research and development needs.

Troubleshooting Guide: Diagnosing and Resolving Impurities

This section addresses specific problems you might encounter after synthesizing methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. Each question is designed to identify the likely cause of the impurity and provide a direct, actionable solution.

Q1: My post-reaction ¹H NMR spectrum shows unreacted starting materials. How can I remove them?

Expert Analysis: The presence of starting materials—typically methyl 3,4-diaminobenzoate and 2-pyridinecarboxaldehyde—is a common issue arising from incomplete reaction. Due to their different chemical properties compared to the benzimidazole product, a liquid-liquid extraction technique is highly effective.

The target molecule possesses two basic nitrogen atoms (on the pyridine ring and the imidazole ring), making it soluble in acidic aqueous solutions after protonation. In contrast, 2-pyridinecarboxaldehyde is a neutral organic compound, and while methyl 3,4-diaminobenzoate has basic amines, its partitioning behavior can be effectively exploited.

Recommended Protocol: Acid-Base Extraction

This technique separates your basic product from neutral or less basic impurities.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The protonated benzimidazole product will move into the aqueous layer.

  • Separation: Combine the aqueous layers. The unreacted aldehyde and other neutral impurities will remain in the organic layer, which can be discarded.

  • Basification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with constant stirring until the solution becomes basic (pH > 8, check with pH paper).

  • Isolation: The neutral methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product thoroughly under vacuum.

Q2: My product has a broad melting point and appears discolored. What is the best way to purify it further?

Expert Analysis: A broad melting point and discoloration are classic signs of persistent impurities, which could include side-products or residual starting materials not fully removed by extraction. For crystalline solids, recrystallization is the most powerful method to achieve high purity and obtain a well-defined crystalline form. The key is selecting a solvent system where the product is highly soluble when hot but sparingly soluble when cold.[3][4]

Recommended Protocol: Recrystallization

Step-by-Step Methodology:

  • Solvent Selection: Using a small test sample, identify a suitable solvent or solvent pair. Common choices for benzimidazole derivatives are listed in the table below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Solvent SystemApplication Notes
Ethanol/Water A very common and effective system. Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow to cool.[4]
Ethyl Acetate/Hexane Good for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity persists.[4]
Acetone or Toluene These solvents have also been reported for recrystallizing similar benzimidazole structures.[4]
Methanol Can be effective, but solubility might be high even at low temperatures for some derivatives.
Q3: I see significant tailing on my TLC plate, and column chromatography gives poor separation. How can I fix this?

Expert Analysis: Tailing is a frequent issue when purifying basic compounds like pyridinyl-benzimidazoles on standard silica gel.[4] The basic nitrogen atoms in your molecule interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and inefficient separation. The solution is to neutralize these acidic sites by modifying the mobile phase.

Recommended Protocol: Modified Column Chromatography

Step-by-Step Methodology:

  • Select a Base Additive: Add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Typically 0.5-2% by volume. This is highly effective at deactivating the acidic sites on the silica gel.

    • Ammonium Hydroxide (NH₄OH): A few drops in the mobile phase can also be effective, particularly in more polar solvent systems like DCM/Methanol.[4]

  • Determine Eluent System via TLC: Use TLC to find the optimal solvent system that includes the basic modifier. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack the column using the chosen eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before loading it onto the column.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require gentle heating to fully remove.

Stationary Phase Typical Eluent System When to Use
Silica Gel Hexane/Ethyl Acetate + 1% Et₃NGood starting point for moderately polar compounds.
Silica Gel Dichloromethane/Methanol + 0.5% NH₄OHFor more polar impurities that require a stronger eluent.[4]
Alumina (Neutral or Basic) Hexane/Ethyl AcetateAn alternative to silica for basic compounds to avoid tailing.[4]
Reverse-Phase (C18) Water/Acetonitrile (with 0.1% Formic Acid)Useful if the compound is poorly soluble in common organic solvents for normal phase.
Purification Strategy Workflow

This diagram outlines a logical decision-making process for purifying a crude batch of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate.

PurificationWorkflow Crude Crude Product Batch TLC_NMR Analyze by TLC & ¹H NMR Crude->TLC_NMR Decision1 Starting Materials Present? TLC_NMR->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Decision3 Multiple Close-Spot Impurities? Decision1->Decision3 No Decision2 Product Crystalline & High Purity? AcidBase->Decision2 Decision2->Decision3 No Final Pure Crystalline Product Decision2->Final Yes Recrystal Recrystallize Recrystal->Final Decision3->Recrystal No Column Column Chromatography (with base modifier) Decision3->Column Yes Column->Recrystal To achieve crystallinity

Purification decision workflow diagram.
Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter during this synthesis? The most common impurities arise from the standard synthesis, which involves the condensation of methyl 3,4-diaminobenzoate with 2-pyridinecarboxaldehyde.[5][6]

  • Unreacted Starting Materials: Methyl 3,4-diaminobenzoate and 2-pyridinecarboxaldehyde.

  • Incompletely Cyclized Intermediates: Schiff base intermediates formed between the diamine and the aldehyde.

  • Oxidation Products: Depending on the reaction conditions, minor oxidation of the starting materials or product can occur.

  • Solvent Residue: Solvents used in the reaction or workup (e.g., DMF, Ethanol, Acetic Acid) can be trapped in the solid product.

Q2: Can I use sublimation to purify my product? Sublimation can be an effective technique for purifying some benzimidazole derivatives, especially for removing non-volatile impurities like inorganic salts or polymeric byproducts.[7] However, it is generally less selective than recrystallization or chromatography for removing structurally similar organic impurities. It is best used as a final polishing step if other methods fail to remove a specific type of impurity.

Q3: My final product is an oil, not a solid. What should I do? Oiling out during recrystallization is a common problem that occurs when the compound's melting point is lower than the boiling point of the solvent or when high levels of impurities are present, depressing the melting point.[4]

  • Solution 1: Change Solvents. Try a lower-boiling point solvent system.

  • Solution 2: Further Purification. The presence of impurities is the most likely cause. Purify the oil by column chromatography first to remove the impurities, and then attempt to recrystallize the resulting solid.

  • Solution 3: Lower Crystallization Temperature. Ensure you are allowing the solution to cool very slowly and then use a colder bath (e.g., dry ice/acetone) if an ice bath is insufficient, though this can sometimes lead to smaller, less pure crystals.

References
  • Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
  • Technical Support Center: Purification of Novel Pyrido[1,2-a]benzimidazole Analogs. Benchchem.
  • IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS C
  • WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • RESEARCH ON BENZIMIDAZOLE DERIV
  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIV
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Recent achievements in the synthesis of benzimidazole deriv
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

Sources

Technical Support Center: Resolving NMR Signal Overlap in Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving NMR signal overlap, specifically tailored for researchers, scientists, and drug development professionals working with methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate and related structures. This guide provides in-depth troubleshooting strategies and frequently asked questions in a practical, question-and-answer format. Our focus is on not just what to do, but why each step is scientifically sound, ensuring you can confidently navigate complex spectral analysis.

The structure of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, with its interconnected aromatic pyridine and benzimidazole rings, often leads to significant signal crowding in the aromatic region of the ¹H NMR spectrum.[1] This overlap can obscure crucial structural information, making definitive assignment challenging. This guide will equip you with the necessary tools and methodologies to dissect these complex spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate so overlapped?

A: The inherent chemical structure of the molecule is the primary reason for signal overlap. Both the pyridine and benzimidazole ring systems contain protons in similar electronic environments, causing their resonance frequencies (chemical shifts) to be very close.[1] The electron-withdrawing and donating effects of the substituents on each ring further modulate these chemical shifts, but often not enough to completely resolve all signals in a standard 1D ¹H NMR spectrum.

Q2: What is the quickest and simplest first step I can take to try and resolve these overlapping aromatic signals?

A: The most straightforward initial approach is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[2][3] Solvents can induce significant changes in the chemical shifts of a molecule's protons, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS) when using aromatic solvents like benzene-d₆.[2] The interaction between the solvent and solute molecules alters the local magnetic field experienced by each proton, leading to differential shifts that can often resolve overlapping signals.[4][5]

Troubleshooting Guide: Methodologies for Signal Resolution

Systematic Solvent Study

A change in solvent can alter the chemical shifts of protons due to varying intermolecular interactions.[4] This is often the most effective and least time-consuming first step in resolving signal overlap.

Causality: Different solvents possess distinct polarities, abilities to form hydrogen bonds, and magnetic anisotropies. These properties influence how the solvent molecules interact with the solute, thereby altering the electron shielding around individual protons and causing their chemical shifts to change.[6] For instance, aromatic solvents like benzene-d₆ can induce significant upfield shifts for protons positioned above the plane of the benzene ring due to its diamagnetic ring current.

  • Sample Preparation: Prepare separate, identically concentrated solutions of your compound (e.g., 5-10 mg) in a range of deuterated solvents. Good choices include chloroform-d (CDCl₃), benzene-d₆, acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample as an internal reference for accurate chemical shift comparison.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the spectra to identify the solvent system that provides the best signal dispersion in the aromatic region.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
Pyridine H-68.65 (d)8.40 (d)-0.25
Benzimidazole H-48.10 (d)7.85 (d)-0.25
Benzimidazole H-77.85 (d)7.70 (d)-0.15
Pyridine H-47.80 (t)7.60 (t)-0.20
Pyridine H-57.35 (t)7.15 (t)-0.20
Benzimidazole H-67.30 (dd)7.10 (dd)-0.20
Pyridine H-38.20 (d)8.00 (d)-0.20
Methyl Ester3.95 (s)3.65 (s)-0.30
Two-Dimensional (2D) NMR Spectroscopy

When solvent changes are insufficient, 2D NMR techniques are the most powerful tools for resolving overlap and definitively assigning proton signals.[7][8] These experiments add a second frequency dimension, allowing for the visualization of correlations between nuclei.[7]

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] This is invaluable for tracing out the connectivity within the individual pyridine and benzimidazole ring systems.

Causality: The COSY pulse sequence facilitates magnetization transfer between J-coupled protons. The resulting 2D spectrum displays cross-peaks between the signals of coupled protons, revealing their connectivity.

The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms.[7] This is extremely useful for resolving overlapping proton signals by spreading them out based on the chemical shifts of their attached carbons.[9][10]

Causality: HSQC uses a pulse sequence called INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to transfer magnetization from the more sensitive ¹H nuclei to the less sensitive ¹³C nuclei and then back to ¹H for detection.[8] This results in a 2D spectrum with cross-peaks only between directly bonded ¹H and ¹³C nuclei.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[11] This is crucial for piecing together the different fragments of the molecule, for instance, by showing a correlation between a pyridine proton and a benzimidazole carbon.

Causality: The HMBC pulse sequence is optimized to allow for the evolution of magnetization between protons and carbons over longer ranges (typically 2-3 bonds). This provides information about the connectivity across quaternary carbons and between different functional groups.[12]

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Experiments cluster_analysis Data Interpretation A Acquire 1D ¹H Spectrum B Identify Overlapping Aromatic Region A->B C Acquire COSY Spectrum B->C Resolve ¹H-¹H couplings D Acquire HSQC Spectrum B->D Resolve overlapping ¹H via ¹³C shifts E Acquire HMBC Spectrum B->E Establish long-range connectivity F Trace Spin Systems with COSY C->F G Assign Protons to Carbons with HSQC D->G H Connect Fragments with HMBC E->H I Full Structure Elucidation F->I G->I H->I

Caption: Workflow for resolving signal overlap using 2D NMR.

Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's signals.[13][14] This technique can be particularly effective for resolving severely overlapped spectra.

Causality: LSRs, typically complexes of europium (Eu) or praseodymium (Pr), are Lewis acids that reversibly coordinate to Lewis basic sites in the analyte molecule (e.g., the nitrogen atoms of the pyridine and benzimidazole rings).[15] The paramagnetic metal ion generates a strong local magnetic field that influences the chemical shifts of nearby nuclei. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus, often leading to significant spectral dispersion.[13][16]

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your compound in a suitable anhydrous solvent (e.g., CDCl₃).

  • LSR Addition: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add small, incremental amounts of the LSR stock solution to your NMR sample, acquiring a ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the changes in chemical shifts of the aromatic protons as a function of LSR concentration. Plot the change in chemical shift (Δδ) versus the LSR/analyte molar ratio to identify the optimal concentration for signal resolution.

Note: LSRs can cause line broadening, so it is important to use the minimum amount necessary to achieve the desired resolution.[15]

Advanced Troubleshooting

Q3: I have tried changing solvents, but the signals are still too close for unambiguous assignment. What is the next logical step?

A: If solvent effects are insufficient, proceeding to 2D NMR is the most robust next step. A COSY experiment will help you identify which protons belong to the same spin system (i.e., the pyridine ring versus the benzimidazole ring). Following this with an HSQC experiment will resolve any remaining overlap by separating the proton signals based on the chemical shifts of their attached carbons.

Q4: Can temperature variation help in resolving the signals?

A: Yes, variable temperature (VT) NMR can be a useful tool, although its effectiveness for this specific issue may be limited unless there is restricted rotation or conformational exchange occurring on the NMR timescale.[3] Changes in temperature can sometimes alter the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the N-H proton of the benzimidazole ring.

Summary of Troubleshooting Strategies

G Start Overlapping ¹H NMR Signals Solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) Start->Solvent Simple & Fast TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Solvent->TwoD_NMR If overlap persists LSR Use Lanthanide Shift Reagents Solvent->LSR Alternative approach VT_NMR Variable Temperature NMR Solvent->VT_NMR If conformational effects suspected Resolved Signals Resolved TwoD_NMR->Resolved Definitive assignment LSR->Resolved VT_NMR->Resolved

Caption: Decision tree for troubleshooting NMR signal overlap.

By systematically applying these methodologies, from simple solvent changes to more advanced 2D NMR techniques, researchers can effectively resolve the signal overlap in the NMR spectra of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, enabling complete and accurate structural elucidation.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(23), 3874–3881*. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807–1813. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]

  • NMR Service. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • MDPI. (2022, September 23). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps? Retrieved from [Link]

  • JoVE. (2024, April 4). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structure activity relationships of substituted benzimidazoles. Retrieved from [Link]

  • National Institutes of Health. (2021, February 25). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 25). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-pyridinyl)-1H-benzimidazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l). Retrieved from [Link]

  • Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Retrieved from [Link]

Sources

minimizing side reactions in methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with the esterification of 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylic acid. Due to the polyfunctional nature of this substrate, achieving high O-selectivity (ester formation) while suppressing N-alkylation requires strict control over the reaction's electronic environment.

Mechanistic Causality & FAQs

Q1: Why is N-alkylation such a prevalent side reaction with this specific substrate? A1: The challenge lies in the amphoteric and poly-nucleophilic nature of the molecule. It contains three nitrogen centers: a pyridine nitrogen (pKa ~5.2), a benzimidazole imine nitrogen (pKa ~5.5), and a benzimidazole amine (NH, pKa ~12). When standard base-promoted alkylation conditions are used (e.g., K₂CO₃ with methyl iodide or dimethyl sulfate), the base deprotonates the carboxylic acid but also establishes an equilibrium with the benzimidazole NH. The resulting benzimidazolide anion is a highly polarizable, "soft" nucleophile that easily outcompetes the "hard" carboxylate oxygen for the electrophile, leading to rampant N-methylation[1].

Q2: How do acidic esterification methods prevent this side reaction? A2: Acidic conditions exploit the basicity of the nitrogen atoms to protect them. In the presence of strong acids (like H₂SO₄ or HCl), the lone pairs on the pyridine and benzimidazole nitrogens are rapidly protonated. This converts them into electron-deficient pyridinium and benzimidazolium species, completely neutralizing their nucleophilicity. With the nitrogens chemically masked by protons, the methanol can selectively attack the acid-activated carbonyl carbon without interference[2].

Q3: Why is the thionyl chloride (SOCl₂) method prioritized over standard Fischer esterification? A3: Fischer esterification is a thermodynamic equilibrium process; water generated during the reaction constantly pushes the equilibrium backward, often requiring a massive excess of alcohol or azeotropic water removal to achieve high yields[2][3]. Conversely, thionyl chloride (SOCl₂) acts as a powerful chlorinating reagent that converts the carboxylic acid into a highly reactive acyl chloride intermediate[4]. Crucially, this reaction generates HCl gas in situ, which immediately protonates and protects the basic nitrogens. Subsequent addition of methanol rapidly and irreversibly yields the ester, drastically reducing reaction times and improving overall conversion[5][6].

Troubleshooting Guide

Issue: High levels of N-methylated byproducts detected via LC-MS.
  • Root Cause: The reaction environment is too basic, or an indiscriminate electrophile (like MeI) was used, allowing the nitrogen atoms to act as nucleophiles.

  • Intervention: Immediately abandon base-promoted alkylation strategies. Switch to a thionyl chloride-mediated esterification. If you must use Fischer esterification, ensure a strong mineral acid (like concentrated H₂SO₄) is used in sufficient stoichiometry to fully protonate all basic nitrogen centers before applying heat.

Issue: Incomplete conversion / Low yield of the methyl ester.
  • Root Cause: In Fischer esterification, this is typically caused by water accumulation[7]. In the SOCl₂ method, residual water in the solvent hydrolyzes the highly sensitive acyl chloride intermediate back to the starting carboxylic acid.

  • Intervention: For the SOCl₂ workflow, ensure the methanol is strictly anhydrous (stored over molecular sieves) and that the activation step is performed under a dry inert atmosphere (N₂ or Ar).

Issue: Severe product loss during aqueous workup.
  • Root Cause: The target product, methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, contains basic nitrogens. If the aqueous workup is too acidic, the product remains protonated and highly water-soluble, preventing extraction into the organic phase.

  • Intervention: Implement a pH-controlled workup. Carefully adjust the pH of the aqueous phase to ~7.5–8.0 using saturated aqueous NaHCO₃ before extraction with ethyl acetate or dichloromethane[8]. Avoid highly alkaline conditions (pH > 10) to prevent base-catalyzed hydrolysis of your newly formed ester.

Validated Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (Recommended)

This self-validating protocol utilizes in situ HCl generation to protect the nitrogens while activating the carboxylate[5][6].

  • Preparation: Suspend 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10–15 volumes) in an oven-dried flask under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Carefully add thionyl chloride (SOCl₂, 1.5–2.0 eq) dropwise. Causality note: The exothermic reaction generates HCl, which immediately protonates the substrate, turning the suspension into a clear solution of the hydrochloride salt.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 2–4 hours. Monitor the disappearance of the starting material via HPLC.

  • Concentration: Once conversion is >98%, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol, SOCl₂, and HCl.

  • pH-Controlled Workup: Dissolve the crude residue in ethyl acetate. Wash with saturated aqueous NaHCO₃ until the aqueous layer stabilizes at pH 7.5–8.0. Extract, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure methyl ester.

Protocol B: Acid-Catalyzed Fischer Esterification

Use this method if SOCl₂ is incompatible with your laboratory setup, though it requires longer reaction times[2][7].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (acting as both reactant and solvent).

  • Catalysis: Add concentrated sulfuric acid (H₂SO₄, 0.2 volumes relative to methanol) dropwise at room temperature.

  • Reaction: Reflux the mixture for 12–24 hours.

  • Workup: Cool to room temperature, concentrate the mixture to 1/3 of its volume, and neutralize carefully with aqueous NaHCO₃ to pH 8. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Quantitative Method Comparison

To assist in workflow selection, the following table summarizes the performance metrics of various esterification strategies applied to benzimidazole carboxylic acids.

Esterification MethodPrimary ReagentsYield PotentialN-Alkylation RiskReaction TimeScalability
Acyl Chloride (Protocol A) SOCl₂, Anhydrous MeOHHigh (>90%)Very Low2–4 hoursExcellent
Fischer Esterification (Protocol B) H₂SO₄, Excess MeOHModerate (70-85%)Very Low12–24 hoursGood
Base-Promoted Alkylation K₂CO₃, MeI, DMFLow (for ester)Extremely High1–3 hoursPoor

Pathway Visualization

The following diagram illustrates the logical divergence between basic alkylation (which fails due to side reactions) and acidic activation (which succeeds via in situ protection).

ReactionPathways SM 2-(2-pyridinyl)-1H-benzimidazole -5-carboxylic acid Path1 Base + MeI / Dimethyl Sulfate (Alkaline Conditions) SM->Path1 Deprotonation of NH Path2 SOCl2 + Anhydrous MeOH (Acidic / Activation) SM->Path2 Chlorination SideProduct N-Methylated Byproducts (Major Side Reaction) Path1->SideProduct Nucleophilic Attack by N Intermediate Acyl Chloride + HCl (Nitrogens Protonated) Path2->Intermediate In-situ Protection Product Methyl 2-(2-pyridinyl)-1H- benzimidazole-5-carboxylate Intermediate->Product Methanolysis

Mechanistic pathways comparing N-alkylation risks vs. controlled acidic esterification.

References

  • [1] 455 About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine. 1

  • [5] Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. PMC.5

  • [6] Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. ACS Omega. 6

  • [8] CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester. Google Patents. 8

  • [4] Thionyl Chloride - A Versatile Reagent. ResearchGate. 4

  • [2] Fischer Esterification. Chemistry Steps. 2

  • [7] Fischer Esterification-Typical Procedures. OperaChem. 7

  • [3] Fischer Esterification. Chemistry LibreTexts.3

Sources

Validation & Comparative

evaluating selectivity of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate against other benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pursuit of highly selective kinase inhibitors is paramount. The benzimidazole scaffold has emerged as a "privileged" structure, capable of interacting with a multitude of biological targets, including the ATP-binding site of protein kinases.[1] This versatility, however, necessitates a rigorous evaluation of selectivity to minimize off-target effects and enhance therapeutic efficacy.[2] This guide provides a comprehensive framework for evaluating the kinase selectivity of a promising benzimidazole derivative, methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, against other structurally and functionally related benzimidazoles.

The core of this guide is not merely a presentation of data, but a detailed exposition of the experimental rationale and a practical, step-by-step approach for generating and interpreting high-quality, comparative selectivity data. While specific experimental data for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is not yet extensively published, this guide will establish the robust scientific methodology required to generate such critical information.

Introduction to the Benzimidazole Scaffold and the Importance of Kinase Selectivity

Benzimidazole derivatives have a rich history in medicinal chemistry, with numerous compounds approved for a variety of therapeutic applications.[3] Their structural resemblance to purine nucleosides allows them to interact with a wide range of biological macromolecules.[3] In the context of kinase inhibition, the benzimidazole core can act as a hinge-binding motif or a central scaffold, with substitutions at various positions dictating the specific kinase-binding profile and overall selectivity.[1]

Kinase inhibitors are a cornerstone of targeted therapy, with over 70 small molecule kinase inhibitors approved by the FDA.[4] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities and a complex pharmacological profile. Therefore, a thorough understanding of a compound's selectivity across the kinome is not just a regulatory requirement but a fundamental aspect of rational drug design.[2]

This guide will focus on a systematic approach to characterizing the selectivity of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. The presence of the 2-pyridinyl group and the carboxylate at the 5-position suggests potential interactions within the ATP-binding pocket and surrounding solvent-exposed regions, respectively, which could drive its selectivity profile.

Comparator Compound Selection: Establishing a Meaningful Benchmark

To contextualize the selectivity profile of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a panel of comparator compounds is essential. The selection of these comparators is a critical experimental design choice, and should be based on structural similarity and known kinase inhibitory activities. For this evaluation, we propose the following benzimidazole derivatives:

  • 2-Phenylbenzimidazole: A structurally simpler analog, its selection allows for the assessment of the contribution of the 2-pyridinyl moiety to kinase binding and selectivity. In silico studies have suggested its potential to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases.[2]

  • Nazartinib (EGF816): A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor currently in clinical development.[5] Its inclusion provides a benchmark against a clinically relevant and highly potent benzimidazole-based kinase inhibitor.

  • A Multi-Targeted Benzimidazole Derivative: Many benzimidazole derivatives exhibit polypharmacology, inhibiting multiple kinases.[1] Including a known multi-targeted inhibitor, such as a derivative reported to inhibit both EGFR and VEGFR-2, will help to frame the relative selectivity of our compound of interest.[6]

Experimental Workflow for Kinase Selectivity Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile. This involves an initial broad screening against a large panel of kinases, followed by more detailed biochemical and cell-based assays for key on- and off-targets.

experimental_workflow cluster_tier1 Tier 1: Broad Kinome Screening cluster_tier2 Tier 2: Biochemical Potency & Selectivity cluster_tier3 Tier 3: Cellular Target Engagement & Functional Assays T1_A Compound Synthesis & QC T1_B Kinome-Wide Binding Assay (e.g., KiNativ, DiscoverX) T1_A->T1_B T1_C Initial Hit Identification (e.g., % Inhibition at a fixed concentration) T1_B->T1_C T2_A IC50 Determination for Primary Targets T1_C->T2_A T2_B IC50 Determination for Key Off-Targets T1_C->T2_B T2_C Mechanism of Inhibition Studies (e.g., ATP competition) T2_A->T2_C T2_D Selectivity Score Calculation T2_A->T2_D T2_B->T2_D T3_A Target Phosphorylation Assay (e.g., Western Blot, In-Cell ELISA) T2_D->T3_A T3_B Cellular Proliferation/Viability Assays T3_A->T3_B T3_C Off-Target Pathway Analysis T3_A->T3_C

Caption: A multi-tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Screening

The initial step is to perform a broad screen against a large, representative panel of human kinases (e.g., the 468-kinase panel from DiscoverX or a similar service). This provides a global view of the compound's interaction with the kinome.

Protocol: Kinome-Wide Competition Binding Assay (Example: DiscoverX KINOMEscan™)

  • Compound Preparation: Prepare a stock solution of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate and comparator compounds in 100% DMSO.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Experimental Procedure:

    • A single concentration of the test compound (e.g., 1 µM or 10 µM) is incubated with the kinase panel.

    • The amount of kinase captured on the solid support is quantified.

    • Results are typically reported as a percentage of the DMSO control (% Inhibition).

  • Data Analysis: The results are visualized as a dendrogram, providing a clear representation of the kinases that interact with the test compound. This allows for the rapid identification of primary targets and potential off-targets.

Tier 2: Biochemical Potency and Selectivity Determination

Following the identification of potential targets from the broad screen, the next step is to determine the biochemical potency (IC50) of the compound against these kinases.

Protocol: In Vitro Kinase Activity Assay (Example: ADP-Glo™ Kinase Assay)

  • Reagents:

    • Kinase of interest (recombinant, purified)

    • Substrate (peptide or protein specific to the kinase)

    • ATP

    • Test compound (serially diluted)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Experimental Procedure:

    • Set up kinase reactions in a 96- or 384-well plate containing the kinase, substrate, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the ADP generated to ATP and measure the light output using a luminometer after adding the Kinase Detection Reagent.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 3: Cellular Target Engagement and Functional Assays

Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Therefore, it is essential to validate target engagement and functional effects in a cellular context.

Protocol: Target Phosphorylation Assay (Western Blotting)

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase.

    • Treat the cells with varying concentrations of the test compound for a specified duration.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

    • Use an antibody against the total protein as a loading control.

    • Detect the signal using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data should be summarized in a well-structured table.

CompoundTarget KinaseIC50 (nM)Selectivity Score (S-Score)Cellular Target Inhibition (EC50, nM)
Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate [Primary Target] [Experimental Value][Calculated Value][Experimental Value]
[Off-Target 1][Experimental Value][Experimental Value]
[Off-Target 2][Experimental Value][Experimental Value]
2-Phenylbenzimidazole [Primary Target][Experimental Value][Calculated Value][Experimental Value]
[Off-Target 1][Experimental Value][Experimental Value]
Nazartinib (EGF816) EGFR[Literature Value][Literature Value][Literature Value]
Multi-Targeted Benzimidazole VEGFR-2[Literature Value][Literature Value][Literature Value]
EGFR[Literature Value][Literature Value]

Interpretation of Results:

The selectivity of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate will be evaluated based on:

  • Potency: A low IC50 value against the primary target indicates high potency.

  • Selectivity Score (S-Score): This can be calculated in various ways, for instance, as the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher S-score indicates greater selectivity.

  • Cellular Activity: A correlation between biochemical potency and cellular target inhibition strengthens the evidence for on-target activity.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The comparative data will provide valuable insights into the structure-activity relationships of 2-pyridinyl-benzimidazoles. For instance, a significant increase in potency and/or selectivity for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate compared to 2-phenylbenzimidazole would highlight the critical role of the pyridinyl nitrogen and the 5-carboxylate group in target engagement. Molecular modeling and docking studies can further elucidate the binding mode of these compounds and rationalize the observed selectivity profiles.[7]

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Methyl 2-(2-pyridinyl)-1H- benzimidazole-5-carboxylate Inhibitor->RTK Inhibitor->RAF

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis and Risk Mitigation

Benzimidazole derivatives, as a class of compounds, are known to present a range of potential health hazards. These can include skin and eye irritation, respiratory tract irritation, and potential harm if ingested or inhaled.[1][3][4] Some related compounds have been associated with more severe health effects, such as potential genetic defects or damage to fertility.[1] Therefore, a cautious and proactive approach to personal protection is paramount.

The primary routes of potential exposure to methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate in a laboratory setting are:

  • Inhalation: Aerosolization of the solid compound during weighing or transfer.

  • Dermal Contact: Direct contact with the skin during handling.

  • Ocular Contact: Splashes or airborne particles entering the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Effective mitigation of these risks relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place and verified to be functioning correctly. These controls are designed to minimize exposure at the source.

  • Chemical Fume Hood: All handling of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, especially when in powdered form, must be conducted within a certified chemical fume hood.[5] This is critical for preventing the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[1][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific tasks being performed. The following table outlines the minimum required PPE for handling methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Weighing, Solution Preparation) Chemical splash goggles[2]Double-gloving with nitrile or neoprene gloves[2]Disposable, solid-front, back-closing laboratory gown[2]N95 or higher NIOSH-approved respirator if not in a fume hood[2]
Spill Cleanup Chemical splash goggles and face shield[8]Double-gloving with heavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a disposable gown[1]N95 or higher NIOSH-approved respirator[8]
Waste Disposal Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required if waste is properly contained
  • Eye Protection: Chemical splash goggles are essential to provide a complete seal around the eyes, protecting against both splashes and airborne dust.[2] A face shield should be added during spill cleanup for broader protection.[8]

  • Hand Protection: Double-gloving provides an extra layer of protection against potential contamination.[2] Nitrile or neoprene gloves are recommended for their chemical resistance. It is crucial to check for breakthrough times and replace gloves immediately if they become contaminated or show signs of degradation.[2]

  • Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric is recommended to protect against spills and contamination of personal clothing.[2]

  • Respiratory Protection: While a fume hood is the primary control for inhalation hazards, an N95 or higher-rated respirator should be used if there is any risk of generating dust outside of a containment system.[1][2]

Step-by-Step Donning and Doffing of PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.

  • Respiratory Protection (if required): Fit the N95 respirator, ensuring a tight seal around the nose and mouth.

  • Eye Protection: Put on chemical splash goggles.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it in the hazardous waste container.

  • Eye Protection: Remove the goggles by handling the strap, avoiding contact with the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

Experimental Workflow with Integrated Safety Measures

The following diagram illustrates the logical flow of an experiment involving methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, with key safety checkpoints integrated into the process.

experimental_workflow cluster_prep Preparation Phase cluster_handling Chemical Handling cluster_post Post-Handling prep_area Verify Fume Hood Functionality Assemble All Necessary PPE Prepare Decontamination Solutions don_ppe Don PPE (Gown, Goggles, Double Gloves) prep_area->don_ppe Proceed when ready weighing Weigh Compound in Fume Hood Use Anti-Static Weigh Paper don_ppe->weighing Enter handling area dissolution Slowly Add Solid to Solvent Keep Container Covered weighing->dissolution Transfer weighed solid decontaminate Decontaminate Work Surfaces & Equipment Segregate Waste dissolution->decontaminate Experiment complete doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe Area secured hand_wash Thoroughly Wash Hands doff_ppe->hand_wash Final step

Caption: Experimental workflow for handling the target compound, emphasizing safety checkpoints.

Disposal Plan

All materials that come into contact with methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate must be treated as hazardous waste.

  • Contaminated PPE: All used gloves, gowns, and other disposable items should be placed in a designated, clearly labeled, and sealed hazardous waste container.[2]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] The rinsed container can then be disposed of according to institutional guidelines.

  • Unused Compound: Any unused or waste methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10]

This guide is intended to supplement, not replace, your institution's standard operating procedures and chemical hygiene plan. Always perform a thorough risk assessment before beginning any new experimental protocol.

References

  • Benchchem. Personal protective equipment for handling 2-[(E)-prop-1-enyl]-1H-benzimidazole.
  • Benchchem. Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
  • Benchchem. Personal protective equipment for handling 4,5,6,7-Tetraiodo-1H-benzimidazole.
  • BroadPharm. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet.
  • Key Organics. Safety Data Sheet.
  • MedchemExpress.com. Safety Data Sheet.
  • Fisher Scientific. 2 - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.